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Core Science & Biosynthesis

Foundational

What is the CAS registry number for Benzyl (2S)-2,6-diaminohexanoate?

Executive Summary In advanced peptide synthesis and drug formulation, the precise identification of amino acid derivatives is critical for regulatory compliance and experimental reproducibility. Benzyl (2S)-2,6-diaminohe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced peptide synthesis and drug formulation, the precise identification of amino acid derivatives is critical for regulatory compliance and experimental reproducibility. Benzyl (2S)-2,6-diaminohexanoate , commonly known as L-Lysine benzyl ester , is a vital C-terminal protected building block. However, searching for a single CAS registry number for its "free base" form often leads to confusion. Because the free base contains highly nucleophilic primary amines alongside an electrophilic ester, it rapidly undergoes intermolecular aminolysis (polycondensation). Consequently, this compound is almost exclusively synthesized, cataloged, and utilized in its stabilized salt forms or N-protected derivatives .

This whitepaper elucidates the CAS registry landscape of Benzyl (2S)-2,6-diaminohexanoate, explains the mechanistic rationale behind its use in solid-phase and solution-phase peptide synthesis (SPPS), and provides a self-validating protocol for its catalytic deprotection.

The CAS Registry Matrix: Isolating the Correct Identifier

A common pitfall in chemical informatics is searching for Benzyl (2S)-2,6-diaminohexanoate by its molecular formula ( C13​H20​N2​O2​ ). Doing so often misdirects researchers to its structural isomer, Procaine (CAS 59-46-1)[1]. To procure the correct L-Lysine derivative, researchers must specify the exact salt or orthogonally protected form required for their synthetic strategy.

Below is a structured comparison of the commercially available and scientifically relevant forms of Benzyl (2S)-2,6-diaminohexanoate:

Compound Name / DerivativeCAS Registry NumberMolecular FormulaMolecular WeightMechanistic Role / Application
L-Lysine benzyl ester di-p-toluenesulfonate 16259-78-2[2] C13​H20​N2​O2​⋅2C7​H8​O3​S 580.72 g/mol Provides high crystallinity; prevents hygroscopic degradation during storage. Ideal for solution-phase synthesis[2].
L-Lysine benzyl ester dihydrochloride 16142-09-9[3] C13​H20​N2​O2​⋅2HCl 309.23 g/mol General biochemical research; highly water-soluble for enzymatic assays[3].
Benzyl L-lysinate bis(trifluoroacetate) 173073-46-6 C13​H20​N2​O2​⋅2C2​HF3​O2​ 464.36 g/mol Compatible with specialized SPPS protocols where TFA is the primary solvent.
N6-Cbz-L-lysine benzyl ester hydrochloride 6366-70-7[4] C21​H26​N2​O4​⋅HCl 406.90 g/mol Orthogonal side-chain protection; prevents branching at the ϵ -amino group during coupling[4].
N6-Cbz-L-lysine benzyl ester (Free Base) 24458-14-8[5] C21​H26​N2​O4​ 370.44 g/mol Direct precursor for peptide coupling; stabilized by the Cbz group preventing self-condensation[5].

Mechanistic Rationale: The Role of Benzyl Esters in Peptide Synthesis

The primary function of converting L-Lysine into Benzyl (2S)-2,6-diaminohexanoate is C-terminal protection . In peptide synthesis, the carboxylic acid of the amino acid must be masked to ensure that amide bond formation occurs strictly at the N-terminus.

Why choose a Benzyl (Bzl) ester over a Methyl or tert-Butyl (tBu) ester?

  • Orthogonality: Benzyl esters are highly stable to the acidic conditions used for Boc deprotection (e.g., Trifluoroacetic acid) and the basic conditions used for Fmoc deprotection (e.g., 20% Piperidine).

  • Global Deprotection: Benzyl esters, alongside Carbobenzyloxy (Cbz or Z) protecting groups on the ϵ -amine, can be simultaneously cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) under mild, neutral conditions. This avoids the use of highly toxic and corrosive reagents like anhydrous Hydrogen Fluoride (HF).

Reaction Pathway Visualization

The following diagram illustrates the logical flow of protecting L-Lysine, stabilizing it, and eventually subjecting it to global deprotection to yield the target peptide.

G Lys L-Lysine (Free Amino Acid) BzlEst Benzyl (2S)-2,6-diaminohexanoate (C-terminal Protection) Lys->BzlEst Benzyl Alcohol, H+ Salt Salt Formation (e.g., di-TsOH, di-HCl) BzlEst->Salt Stabilization (Prevents Aminolysis) Cbz N6-Cbz-L-lysine benzyl ester (Side-chain Protection) BzlEst->Cbz Cbz-Cl (Orthogonal Protection) Coupling Peptide Coupling (Amide Bond Formation) Cbz->Coupling SPPS / Solution Phase Deprotect Catalytic Hydrogenation (Pd/C) Global Deprotection Coupling->Deprotect H2 Gas, 1 atm Product Target Peptide Sequence Deprotect->Product Cleavage of Bzl & Cbz

Fig 1: Orthogonal protection and catalytic deprotection pathway for L-Lysine benzyl ester.

Experimental Workflow: Self-Validating Catalytic Hydrogenolysis

To utilize Benzyl (2S)-2,6-diaminohexanoate effectively, one must be able to remove the benzyl ester post-synthesis. Below is an optimized, step-by-step protocol for the catalytic hydrogenolysis of a lysine-containing peptide, designed with built-in validation checkpoints to ensure scientific integrity.

Materials Required:

  • Peptide intermediate containing Benzyl (2S)-2,6-diaminohexanoate

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)

  • Hydrogen gas ( H2​ ) balloon setup

  • Celite pad for filtration

  • Ninhydrin stain (for TLC)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 1.0 mmol of the protected peptide in 10 mL of anhydrous MeOH (or DMF if the peptide is highly hydrophobic).

    • Causality: Complete solubilization is mandatory. Suspended particles will coat the Pd/C catalyst, poisoning the active sites and halting the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the peptide) to the solution under an inert Argon or Nitrogen atmosphere.

    • Causality: Dry Pd/C is highly pyrophoric when exposed to oxygen and solvent vapors. Inert gas purging prevents laboratory fires.

  • Hydrogenation: Evacuate the reaction flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 2 to 4 hours.

    • Causality: Vigorous stirring maximizes the dissolution of H2​ gas into the solvent, ensuring efficient mass transfer to the solid palladium surface where the ester cleavage occurs.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin.

    • Validation Logic: The starting material (protected amine/ester) will not react with Ninhydrin. The successful cleavage of the benzyl ester (and any Cbz groups) exposes a free primary amine, which will react with Ninhydrin upon heating to form a vibrant purple spot (Ruhemann's purple). If no purple spot appears, the hydrogenation is incomplete.

  • Filtration and Recovery: Once complete, purge the flask with Nitrogen to remove residual H2​ . Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with additional MeOH.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the globally deprotected peptide. Verify the final mass via LC-MS (expect a mass shift corresponding to the loss of the 90 Da benzyl group).

References

  • CKC Biotech. "(S)-2,6-二氨基-己酸苄酯二盐酸盐16142-09-9". Chengdu Chuangke Cheng Biotechnology. URL:[Link]

  • NIST WebBook. "Procaine (CAS 59-46-1)". National Institute of Standards and Technology. URL:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass of Benzyl (2S)-2,6-diaminohexanoate: A Technical Guide to C-Terminal Lysine Protection

Executive Summary In the fields of advanced peptide synthesis, prodrug development, and biomaterial engineering, the precise control of reactive functional groups is paramount. Benzyl (2S)-2,6-diaminohexanoate , commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of advanced peptide synthesis, prodrug development, and biomaterial engineering, the precise control of reactive functional groups is paramount. Benzyl (2S)-2,6-diaminohexanoate , commonly known as L-Lysine benzyl ester , serves as a critical building block. By masking the C-terminal carboxylic acid of the highly reactive amino acid lysine, researchers can direct specific synthetic pathways without unwanted polymerization or side reactions.

This whitepaper provides an in-depth technical analysis of Benzyl (2S)-2,6-diaminohexanoate, detailing its exact mass, molecular weight, physicochemical properties, and its mechanistic role in orthogonal protection strategies. Furthermore, we outline a self-validating experimental protocol for its synthesis and analytical verification.

Physicochemical Profiling and Mass Spectrometry Data

Understanding the exact mass and isotopic distribution of Benzyl (2S)-2,6-diaminohexanoate is critical for analytical validation, particularly when using high-resolution mass spectrometry (HRMS) to monitor peptide coupling efficiency.

The molecule consists of a lysine backbone ( C6​H14​N2​O2​ ) where the hydroxyl group of the carboxylic acid is replaced by a benzyloxy group ( −O−CH2​−C6​H5​ ), resulting in the molecular formula C13​H20​N2​O2​ [1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Significance
IUPAC Name Benzyl (2S)-2,6-diaminohexanoateDefines the exact stereochemistry (L-isomer) and structural connectivity.
Common Name L-Lysine benzyl esterStandard nomenclature in solid-phase peptide synthesis (SPPS).
Molecular Formula C13​H20​N2​O2​ Base formula for stoichiometric calculations.
Molecular Weight 236.31 g/mol Used for bulk molarity and yield calculations.
Exact Mass (Monoisotopic) 236.152478 Da Critical for HRMS (e.g., TOF or Orbitrap) identification [2].
Typical Salt Forms Di-p-toluenesulfonate, DihydrochlorideThe free base is unstable; salt forms prevent autolysis and cyclization [3].
Table 2: Expected ESI-MS Adducts (Positive Ion Mode)

When analyzing the free base via Electrospray Ionization (ESI), the following m/z values are expected based on the exact mass of 236.1524 Da:

Adduct TypeFormulaCalculated m/z
Protonated [M+H]+ 237.1603
Sodium Adduct [M+Na]+ 259.1422
Potassium Adduct [M+K]+ 275.1161

Mechanistic Role in Orthogonal Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, lysine presents a unique challenge: it possesses two primary amines (the α -amine and the ε -amine) and one carboxylic acid. To synthesize branched peptides or modify the C-terminus, the carboxylic acid must be protected.

The benzyl ester (OBzl) is highly valued because it provides orthogonal protection [4].

  • Causality of Choice: Unlike methyl or ethyl esters, which require harsh saponification (strong base) that can cause racemization, the benzyl ester is stable to both the mild bases used to remove Fmoc groups (e.g., 20% piperidine) and the mild acids used to remove Boc groups (e.g., TFA).

  • Cleavage Mechanism: It is selectively cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) or ultra-strong acids (liquid HF or TFMSA), leaving the peptide backbone entirely intact.

OrthogonalProtection Start Fmoc-Lys(Boc)-OBzl (Fully Protected Lysine) Base 20% Piperidine / DMF (Base Cleavage) Start->Base Targets Fmoc Acid 95% TFA (Acid Cleavage) Start->Acid Targets Boc Hydro H2, Pd/C (Hydrogenolysis) Start->Hydro Targets OBzl Prod1 H-Lys(Boc)-OBzl (Free N-alpha) Base->Prod1 Prod2 Fmoc-Lys-OBzl (Free N-epsilon) Acid->Prod2 Prod3 Fmoc-Lys(Boc)-OH (Free C-terminus) Hydro->Prod3

Caption: Orthogonal deprotection strategy demonstrating the selective cleavage of Fmoc, Boc, and OBzl groups.

Experimental Protocol: Synthesis of L-Lysine Benzyl Ester Di-p-tosylate

Because the free base of Benzyl (2S)-2,6-diaminohexanoate is prone to intermolecular aminolysis (forming diketopiperazines or oligomers), it is synthesized and stored as a di-salt. The following protocol utilizes p-toluenesulfonic acid (TsOH) to simultaneously act as an acid catalyst for esterification and a protecting salt for the amines[3].

Phase 1: Azeotropic Esterification
  • Reagent Preparation: Suspend 100 mmol of L-Lysine monohydrochloride and 210 mmol of p-toluenesulfonic acid monohydrate in 150 mL of benzyl alcohol and 150 mL of toluene.

  • Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. Causality: The Dean-Stark trap is mandatory to continuously remove the water generated during the Fischer esterification, driving the equilibrium toward the ester product.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The reaction is complete when the theoretical volume of water (approx. 5.4 mL, accounting for the monohydrate of TsOH and the reaction byproduct) is collected in the trap (usually 4–6 hours).

Phase 2: Workup and Crystallization
  • Cooling & Precipitation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 1.5 L of cold diethyl ether under vigorous stirring.

  • Filtration: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake extensively with diethyl ether to remove residual benzyl alcohol and toluene.

  • Recrystallization: Recrystallize the crude product from a mixture of hot methanol and diethyl ether to yield pure L-Lysine benzyl ester di-p-toluenesulfonate.

Phase 3: Analytical Validation
  • Mass Spectrometry: Dissolve a 1 mg/mL sample in 50:50 Water:Acetonitrile (0.1% Formic Acid) and inject into an LC-HRMS. Verify the presence of the [M+H]+ peak at 237.1603 m/z .

  • NMR Spectroscopy: Perform 1H -NMR in DMSO−d6​ . Confirm the presence of the benzyl CH2​ protons (singlet, ~5.1 ppm) and the aromatic protons (multiplet, ~7.3-7.4 ppm), ensuring the integration matches the lysine backbone protons.

SynthesisWorkflow Step1 L-Lysine HCl + TsOH Step2 Benzyl Alcohol / Toluene (Solvent & Reactant) Step1->Step2 Suspension Step3 Dean-Stark Reflux (Water Removal) Step2->Step3 Heat to 110°C Step4 Ether Precipitation (Workup) Step3->Step4 Cool & Pour Step5 L-Lysine Benzyl Ester Di-p-tosylate Step4->Step5 Filtration & Drying

Caption: Step-by-step workflow for the azeotropic synthesis of L-Lysine Benzyl Ester Di-p-tosylate.

Conclusion

Benzyl (2S)-2,6-diaminohexanoate (L-Lysine benzyl ester) is an indispensable reagent in modern synthetic chemistry. With an exact monoisotopic mass of 236.152478 Da and a molecular weight of 236.31 g/mol , it is easily tracked via mass spectrometry during complex peptide assemblies. By leveraging its orthogonal stability against standard Fmoc/Boc deprotection conditions, researchers can achieve highly specific, site-directed modifications of the lysine side chains or the peptide backbone, paving the way for advanced therapeutics and biomaterials.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6366-70-7, N6-Cbz-L-Lysine benzyl ester hydrochloride" PubChem, Retrieved March 23, 2026.[Link]

  • Iris Biotech GmbH. "Lysine Protecting Groups and C-Terminal Modifications in Solid Phase Peptide Synthesis." Iris Biotech, Retrieved March 23, 2026. [Link]

Foundational

Benzyl (2S)-2,6-diaminohexanoate solubility profile in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Benzyl (2S)-2,6-diaminohexanoate in Organic Solvents Executive Summary Benzyl (2S)-2,6-diaminohexanoate, the benzyl ester of the essential amino acid L-lysine, is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Benzyl (2S)-2,6-diaminohexanoate in Organic Solvents

Executive Summary

Benzyl (2S)-2,6-diaminohexanoate, the benzyl ester of the essential amino acid L-lysine, is a critical intermediate in peptide synthesis and a versatile building block for novel pharmaceutical agents. Its utility in these applications is fundamentally governed by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive analysis of the solubility characteristics of Benzyl (2S)-2,6-diaminohexanoate. We delve into its physicochemical properties, offer a predictive solubility map based on its molecular structure, and provide detailed, field-proven protocols for its empirical determination. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline development workflows involving this important compound.

Physicochemical Characterization of Benzyl (2S)-2,6-diaminohexanoate

A molecule's solubility is a direct consequence of its structure. Understanding the key features of Benzyl (2S)-2,6-diaminohexanoate is paramount to predicting its behavior in various solvent systems.

Molecular Structure and Functional Groups

The structure of Benzyl (2S)-2,6-diaminohexanoate features a unique combination of polar and non-polar moieties:

  • Two Primary Amino Groups (α and ε): These groups are polar and capable of acting as both hydrogen bond donors and acceptors. They are the primary sites for protonation, making the molecule's properties highly dependent on the form (free base vs. salt).

  • Benzyl Ester Group: The esterification of the carboxylic acid with benzyl alcohol introduces a significant non-polar, aromatic character. This group increases the molecule's affinity for less polar, organic solvents compared to its parent amino acid, L-lysine.[1][2]

  • Aliphatic Butyl Chain: The four-carbon chain separating the two amino groups contributes to the molecule's overall non-polar character.

The molecule's IUPAC name is benzyl (2S)-2,6-diaminohexanoate. Its parent amino acid is (2S)-2,6-diaminohexanoic acid, also known as L-lysine.[3][4]

Impact of Salt Form on Solubility

Benzyl (2S)-2,6-diaminohexanoate is most commonly available commercially as a dihydrochloride salt ((S)-Benzyl 2,6-diaminohexanoate dihydrochloride).[5][6] This is a critical consideration, as the salt form has vastly different solubility properties than the free base.

  • Dihydrochloride Salt: The protonation of both amino groups creates a charged, ionic species. This dramatically increases its polarity and favors solubility in polar protic solvents (like water or methanol) where ion-dipole interactions can occur. Its solubility in non-polar aprotic solvents (like hexanes or toluene) is expected to be negligible.

  • Free Base: The neutral, uncharged form is significantly less polar. The non-polar characteristics of the benzyl group and the aliphatic chain become more dominant, favoring solubility in a broader range of organic solvents, from moderately polar (like dichloromethane) to less polar environments.

For any experimental work, it is crucial to either procure the desired form or perform a neutralization of the dihydrochloride salt to generate the free base in situ or as an isolated starting material.

Predictive Solubility Profile and Solvent Selection

While precise quantitative data for Benzyl (2S)-2,6-diaminohexanoate is not extensively published, we can construct a robust predictive framework based on its structure and data from analogous compounds. The principle of "like dissolves like" is the guiding tenet.

Rationale for Solvent Screening

The molecule's amphiphilic nature—possessing both polar (amino groups) and non-polar (benzyl, alkyl chain) regions—suggests that solvents offering a balance of properties will be most effective.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino groups and interact with the benzyl ester. They are expected to be effective solvents, particularly for the dihydrochloride salt.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, polar aprotic solvents capable of dissolving a wide range of compounds. They are strong candidates for dissolving the free base.[9] Acetonitrile, being less polar, may show moderate solubility.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are moderately polar and are often effective at dissolving protected amino acids. They should be good candidates for the free base form.

  • Ethers (e.g., THF, Dioxane): Tetrahydrofuran (THF) and dioxane offer moderate polarity and hydrogen bond accepting capabilities, suggesting they may be moderately effective solvents.

  • Non-polar Solvents (e.g., Toluene, Hexanes): The significant polarity from the two amino groups will likely lead to very poor solubility of both the free base and the salt form in these solvents.

Predicted Qualitative Solubility Data

The following table summarizes the predicted solubility of Benzyl (2S)-2,6-diaminohexanoate in its free base and dihydrochloride salt forms across a spectrum of common organic solvents at ambient temperature.

Solvent ClassSolventPredicted Solubility (Free Base)Predicted Solubility (Dihydrochloride Salt)Rationale
Polar Protic MethanolSolubleSolubleStrong hydrogen bonding and polar interactions.
EthanolSolubleModerately SolubleSimilar to methanol but slightly less polar.
IsopropanolModerately SolubleSparingly SolubleIncreased non-polar character reduces solvating power for polar groups.
Polar Aprotic DMSOSolubleSparingly SolubleHigh polarity and hydrogen bond accepting capacity favors free base.[9]
DMFSolubleSparingly SolubleStrong polar aprotic solvent, similar to DMSO.[9][10]
AcetonitrileModerately SolubleVery Sparingly SolubleLower polarity compared to DMF/DMSO.
Chlorinated DichloromethaneSolubleInsolubleGood balance for the free base's mixed polarity.
Ethers THFModerately SolubleInsolubleModerate polarity and H-bond accepting ability.[10]
Non-polar TolueneSparingly SolubleInsolubleInsufficient polarity to overcome solute-solute interactions.
HexanesInsolubleInsolubleHighly non-polar, incompatible with the polar amino groups.

Experimental Determination of Solubility

Empirical testing is the only way to establish a definitive solubility profile. The choice of methodology depends on the desired accuracy, throughput, and available resources. The Equilibrium Shake-Flask method is the gold standard for generating accurate thermodynamic solubility data.

Protocol: Equilibrium Shake-Flask Method

This method determines the thermodynamic equilibrium solubility by allowing a surplus of the solute to equilibrate with the solvent over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Causality Behind Choices:

  • Excess Solute: Using an excess of solid ensures that the solution reaches true saturation.

  • Extended Equilibration: A 24-72 hour period allows the dissolution process to reach thermodynamic equilibrium, which can be slow for complex molecules.

  • Temperature Control: Solubility is temperature-dependent. A constant temperature bath ensures reproducibility and relevance of the data.

  • Filtration: A sub-micron (e.g., 0.22 µm) filter is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • HPLC Quantification: High-Performance Liquid Chromatography is a highly sensitive and specific method for quantifying the concentration of the dissolved analyte, ensuring accurate results.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Benzyl (2S)-2,6-diaminohexanoate (e.g., 20-50 mg) to a series of glass vials. Ensure the amount is sufficient to leave visible undissolved solid at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for 24-72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the clear, saturated solution into a clean HPLC vial.

  • Dilution: If necessary, perform a precise dilution of the saturated solution with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the samples via a validated HPLC-UV method against a standard curve prepared with known concentrations of Benzyl (2S)-2,6-diaminohexanoate.

  • Calculation: Calculate the solubility using the determined concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

The following diagram illustrates the workflow for the Equilibrium Shake-Flask method.

G Figure 1: Equilibrium Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Seal and Agitate (24-72h at 25°C) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample (If Necessary) E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H G Figure 2: Factors Governing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute_Polarity Polarity (Amino Groups) Result Solubility Outcome (High/Low) Solute_Polarity->Result Favored by Polar/Protic Solvents Solute_NonPolar Non-Polar Character (Benzyl, Alkyl) Solute_NonPolar->Result Favored by Non-Polar Solvents Solute_Hbond H-Bonding (Donor/Acceptor) Solute_Hbond->Result Favored by Polar/Protic Solvents Solute_Salt Salt Form vs. Free Base Solute_Salt->Result Favored by Polar/Protic Solvents Solvent_Polarity Polarity (Dielectric Constant) Solvent_Polarity->Result Solvent_Hbond H-Bonding (Protic/Aprotic) Solvent_Hbond->Result

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Exploratory

Structural Elucidation of Benzyl (2S)-2,6-diaminohexanoate via High-Resolution NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic NMR assignment, experimental causality, and self-validating analytical workflows. Introduction & Mechanistic Cont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Mechanistic NMR assignment, experimental causality, and self-validating analytical workflows.

Introduction & Mechanistic Context

Benzyl (2S)-2,6-diaminohexanoate, commonly known as L-lysine benzyl ester, is a critical bifunctional synthon heavily utilized in peptide synthesis, prodrug formulation, and the generation of complex macromolecular architectures such as poly(ester amide)s[1].

From an analytical perspective, the molecule presents a unique challenge: it contains two primary amines (the α -amine and the ε -amine) and a reactive benzyl ester. If analyzed or stored as a free base, the molecule is highly susceptible to intermolecular aminolysis (oligomerization) or intramolecular cyclization. Therefore, it is a strict protocol standard in structural characterization to handle and analyze this compound as a dihydrochloride salt [2]. Protonating the amines not only stabilizes the ester but also significantly alters the local electronic environment, strongly deshielding the adjacent α -CH and ε -CH 2​ protons in the Nuclear Magnetic Resonance (NMR) spectrum. Establishing the baseline assignments of this salified ester is also a prerequisite for downstream stereochemical analysis, such as determining enantiomeric excess using Mosher's acid derivatives[3].

Experimental Design: A Self-Validating Protocol

To ensure scientific integrity, an NMR protocol cannot simply be a list of parameters; it must be a self-validating system where the choice of solvent, concentration, and pulse sequence actively prevents artifacts.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of Benzyl (2S)-2,6-diaminohexanoate dihydrochloride.

    • Causality: A relatively high sample concentration is required to ensure sufficient signal-to-noise (S/N) for the quaternary carbons (the ester carbonyl and the aromatic ipso-carbon) during 13 C acquisition, which lack NOE enhancement from attached protons.

  • Solvent Selection: Dissolve the sample in 600 µL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: While D 2​ O is highly soluble for salts, it causes rapid deuterium exchange with the amine protons. DMSO- d6​ locks the exchange rate, allowing the direct observation of the broad ammonium ( −NH3+​ ) signals. This serves as an internal validation that the compound is fully protonated and intact.

  • 1 H NMR Acquisition: Acquire at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

  • 13 C NMR Acquisition: Acquire using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement of protonated carbons.

    • Causality: Set D1 to at least 2.0–3.0 seconds to allow sufficient longitudinal relaxation ( T1​ ) for the quaternary ester carbonyl (~170 ppm), preventing signal attenuation.

NMR_Workflow Sample Sample Preparation (L-Lysine Benzyl Ester di-HCl) Solvent Solvent Selection (DMSO-d6) Sample->Solvent Prevents aminolysis Acquisition1D 1D NMR Acquisition (1H & 13C) Solvent->Acquisition1D Preserves NH3+ signals Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquisition1D->Acquisition2D Resolves aliphatic overlaps Assignment Resonance Assignment & Validation Acquisition2D->Assignment Unambiguous mapping

Figure 1: Self-validating NMR workflow for Benzyl (2S)-2,6-diaminohexanoate analysis.

1 H NMR Chemical Shift Analysis

The 1 H NMR spectrum of the dihydrochloride salt in DMSO- d6​ is defined by the strong electron-withdrawing effects of the protonated amines and the anisotropic deshielding of the benzyl ester group.

Mechanistic Insight: The benzylic methylene ( CH2​ ) protons appear as a distinct singlet (or tightly coupled AB system depending on the magnetic field strength) around 5.20 ppm. The α -CH is heavily deshielded (~4.10 ppm) because it sits at the nexus of the protonated α -amine and the ester carbonyl. The aliphatic backbone ( β,γ,δ ) exhibits complex multiplet splitting due to diastereotopic protons and extensive 3JHH​ coupling.

Table 1: 1 H NMR Quantitative Data Summary (DMSO- d6​ , 400 MHz)
PositionProtonMultiplicityIntegrationChemical Shift (ppm)Coupling Constant ( J in Hz)
α -CH H-2dd / t1H4.05 – 4.15~6.5
β -CH 2​ H-3m2H1.80 – 1.95-
γ -CH 2​ H-4m2H1.35 – 1.50-
δ -CH 2​ H-5m2H1.55 – 1.70-
ε -CH 2​ H-6t / m2H2.80 – 2.90~7.5
Benzyl-CH 2​ H-7s2H5.20 – 5.25-
Aromatic H-9 to H-13m5H7.35 – 7.45-
Amines −NH3+​ br s6H8.20 – 8.60-

13 C NMR Chemical Shift Analysis

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The most critical diagnostic peaks are the carbonyl carbon (C-1) and the benzylic carbon (C-7), which confirm the integrity of the ester linkage[1].

Table 2: 13 C NMR Quantitative Data Summary (DMSO- d6​ , 100 MHz)
PositionCarbon TypeChemical Shift (ppm)Assignment Notes
C-1 Quaternary (C=O)~169.5 – 170.5Highly deshielded ester carbonyl
C-2 Methine ( α -C)~52.5 – 53.5Adjacent to protonated amine and ester
C-3 Methylene ( β -C)~29.5 – 30.5-
C-4 Methylene ( γ -C)~21.5 – 22.5Most shielded aliphatic carbon
C-5 Methylene ( δ -C)~26.5 – 27.5-
C-6 Methylene ( ε -C)~38.5 – 39.5Deshielded by ε -ammonium group
C-7 Methylene (Benzyl)~67.0 – 68.0Deshielded by oxygen and aromatic ring
C-8 Quaternary (Ipso)~135.0 – 136.0Aromatic ipso carbon
C-9 to C-13 Methine (Ar-C)~128.0 – 129.0Ortho, meta, para aromatic carbons

2D NMR Workflows for Unambiguous Assignment

To resolve the overlapping multiplets in the aliphatic region ( β,γ,δ protons) and to definitively link the lysine backbone to the benzyl ester, a 2D NMR strategy is mandatory.

  • gCOSY (Correlation Spectroscopy): Traces the contiguous 3JHH​ spin system from the α -proton down the aliphatic chain to the ε -protons ( α↔β↔γ↔δ↔ε ).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the assigned protons to their directly attached 13 C resonances, resolving carbon overlaps.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural validator. HMBC shows 2JCH​ and 3JCH​ correlations. A critical cross-peak must be observed between the benzylic protons (~5.2 ppm) and the ester carbonyl carbon (~170 ppm) , as well as between the α -proton (~4.1 ppm) and the ester carbonyl carbon . This bridges the two distinct halves of the molecule.

Spin_System Alpha α-CH Beta β-CH2 Alpha->Beta COSY Carbonyl C=O Alpha->Carbonyl HMBC Gamma γ-CH2 Beta->Gamma COSY Delta δ-CH2 Gamma->Delta COSY Epsilon ε-CH2 Delta->Epsilon COSY Benzyl Bn-CH2 Benzyl->Carbonyl HMBC Aromatic Ar-Ring Benzyl->Aromatic HMBC

Figure 2: Key 2D NMR spin system correlations (COSY and HMBC) for structural validation.

References

  • Source: South African Journal of Chemistry (SciELO)
  • Source: Chirality (AIR Unimi)
  • Title: Synthesis and Characterization of Biodegradable Poly(ester amide)

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for Benzyl (2S)-2,6-diaminohexanoate (H-Lys-OBzl)

Executive Summary Benzyl (2S)-2,6-diaminohexanoate, commonly referred to as L-Lysine benzyl ester or H-Lys-OBzl, is a critical building block in advanced peptide synthesis and the development of amphiphilic copolymers[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl (2S)-2,6-diaminohexanoate, commonly referred to as L-Lysine benzyl ester or H-Lys-OBzl, is a critical building block in advanced peptide synthesis and the development of amphiphilic copolymers[1]. By masking the C-terminal carboxylic acid as a benzyl ester, researchers achieve orthogonal protection that withstands standard Fmoc and Boc deprotection cycles. This technical guide provides an authoritative framework for the safe handling, physicochemical profiling, and experimental application of H-Lys-OBzl, ensuring scientific integrity and reproducibility in drug development workflows.

Physicochemical Profiling

Understanding the physical properties of H-Lys-OBzl is essential for maintaining reagent stability. The compound is typically supplied as a dihydrochloride or di-p-toluenesulfonate (TosOH) salt to enhance stability and solubility.

Table 1: Physicochemical Properties of Benzyl (2S)-2,6-diaminohexanoate

PropertySpecification
IUPAC Name Benzyl (2S)-2,6-diaminohexanoate
Common Synonyms L-Lysine benzyl ester, H-Lys-OBzl
Molecular Formula (Base) C13H20N2O2
Molecular Weight (Base) 236.31 g/mol
Appearance White to off-white crystalline powder[2]
Solubility Soluble in DMF, DMSO, and aqueous buffers (pH dependent)
Recommended Storage ≤ -4°C, desiccated and protected from light[2]

Safety Data Sheet (SDS) Guidelines and Hazard Assessment

While H-Lys-OBzl and its common salt forms are generally not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200)[2], strict laboratory safety protocols must be enforced. The primary risk arises from the physical form of the reagent; as a fine powder, it poses an inhalation hazard that can cause mechanical irritation to the respiratory tract. Furthermore, its hygroscopic nature demands rigorous moisture control to prevent premature hydrolysis of the ester bond.

Table 2: SDS Summary and Required Precautionary Measures

Hazard CategoryAssessmentMitigation Strategy & PPE
Health Hazards Not classified (Potential respiratory irritant)Wear a NIOSH/MSHA-approved particulate respirator (EN 149) when handling dry powder[2].
Skin/Eye Contact Mild mechanical irritation possibleUtilize nitrile gloves and chemical safety goggles. Wash exposed skin immediately with water[2].
Environmental Not classifiedSweep up spills into sealed containers; avoid dust formation. Dispose per local regulations[2].
Physical Hazards Stable under normal conditionsKeep away from strong oxidizing agents. Store in tightly sealed containers at ≤ -4°C[2].

Mechanistic Role in Peptide Synthesis

The strategic value of H-Lys-OBzl lies in its orthogonal protection capabilities. In complex peptide synthesis, the benzyl ester protects the C-terminus while the α-amino and ε-amino groups are selectively reacted. The benzyl group is highly stable to both the basic conditions used for Fmoc removal (e.g., 20% piperidine) and the mildly acidic conditions used for Boc removal (e.g., TFA). It is exclusively cleaved via catalytic hydrogenation or strong acids like HF, allowing for highly specific, multi-step elongations without premature C-terminal deprotection.

SynthesisWorkflow A N-Protected Amino Acid D Protected Dipeptide A->D + B H-Lys-OBzl (Benzyl Ester) B->D + C Coupling Reagents (EDC/HOBt, DIPEA) C->D Catalyzes E Catalytic Hydrogenation (Pd/C, H2 gas) D->E Deprotection F C-Terminus Free Peptide E->F Cleaves OBzl

Workflow of H-Lys-OBzl coupling and subsequent catalytic hydrogenation.

Standard Operating Procedures (SOP): Experimental Protocols

To ensure a self-validating experimental system, the following protocols integrate mechanistic rationale with step-by-step execution.

Protocol 1: Reagent Preparation and Handling

Causality: H-Lys-OBzl salts are hygroscopic. Ambient moisture not only degrades the ester bond over time but also quenches moisture-sensitive coupling reagents (like EDC or DCC), drastically reducing coupling yields.

  • Remove the H-Lys-OBzl container from -4°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Weigh the required mass rapidly under an inert atmosphere (nitrogen or argon) or within a controlled low-humidity environment.

  • Immediately dissolve the powder in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

Protocol 2: Amide Bond Formation (Coupling Reaction)

Causality: Because H-Lys-OBzl is typically supplied as a hydrochloride or tosylate salt, the α-amino group is protonated and non-nucleophilic. A non-nucleophilic base must be added to liberate the free amine for the coupling reaction[3].

  • Dissolve 1.0 equivalent of the N-protected amino acid and 1.2 equivalents of HOBt in anhydrous DMF.

  • Add 1.2 equivalents of EDC·HCl to the solution and stir at 0–4°C for 15 minutes to activate the carboxylate.

  • In a separate vial, dissolve 1.1 equivalents of H-Lys-OBzl salt in DMF. Add 2.2 equivalents of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and free the amine.

  • Add the H-Lys-OBzl solution dropwise to the activated amino acid mixture.

  • Allow the reaction to warm to room temperature and stir for 5–6 hours[3]. Monitor completion via TLC or LC-MS.

Protocol 3: Benzyl Ester Cleavage (Catalytic Hydrogenation)

Causality: Catalytic hydrogenation is preferred for benzyl ester removal because it operates under mild, neutral conditions, preventing the racemization of chiral centers that can occur with harsh acid/base hydrolysis.

  • Dissolve the protected peptide in methanol or ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10% w/w relative to the peptide).

  • Purge the reaction vessel with nitrogen, then introduce Hydrogen (H2) gas via a balloon or Parr shaker.

  • Stir vigorously at room temperature for 2–4 hours until hydrogen uptake ceases.

  • Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure.

Analytical Validation and Quality Control

Post-synthesis validation is critical to confirm both the success of the coupling and the integrity of the chiral centers. Analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) provides a robust validation framework.

Causality: A C18 stationary phase is used because it effectively resolves the hydrophobic benzyl-protected intermediates from the more hydrophilic deprotected products. A gradient of acetonitrile in 0.1 M ammonium acetate ensures sharp peak shapes for basic peptides[3].

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Dilution & Filtration (0.45 µm PTFE) Sample->Prep HPLC RP-HPLC Analysis (C18 Column, ACN/H2O) Prep->HPLC MS ESI-MS Mass Confirmation HPLC->MS Decision Purity > 95%? MS->Decision Proceed Proceed to Next Synthesis Step Decision->Proceed Yes Purify Preparative HPLC Purification Decision->Purify No Purify->HPLC Re-analyze

Step-by-step analytical validation of H-Lys-OBzl coupling via HPLC and MS.

References

  • Improved Oral Absorption of Doxorubicin by Amphiphilic Copolymer of Lysine-Linked Ditocopherol Polyethylene Glycol 2000 Succinate: In Vitro Characterization and in Vivo Evaluation Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

Sources

Exploratory

Isoelectric point and pKa values of Benzyl (2S)-2,6-diaminohexanoate

An In-depth Technical Guide to the Isoelectric Point and pKa Values of Benzyl (2S)-2,6-diaminohexanoate For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl (2S)-2,6-diaminohexanoate, the benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Isoelectric Point and pKa Values of Benzyl (2S)-2,6-diaminohexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (2S)-2,6-diaminohexanoate, the benzyl ester of the essential amino acid L-lysine, is a crucial molecule in synthetic chemistry and pharmaceutical development. Its utility as a protected amino acid in peptide synthesis and as a potential prodrug highlights the necessity of understanding its fundamental physicochemical properties. The ionization state of its functional groups, governed by their acid dissociation constants (pKa), dictates the molecule's net charge at any given pH. The pH at which the net charge is zero is its isoelectric point (pI). These parameters are paramount, influencing critical drug development attributes including solubility, membrane permeability, formulation stability, and analytical behavior. This guide provides a comprehensive examination of the theoretical principles, predictive calculations, and experimental methodologies for determining the pKa and pI values of Benzyl (2S)-2,6-diaminohexanoate.

Introduction: The Physicochemical Identity of a Lysine Derivative

Benzyl (2S)-2,6-diaminohexanoate is a derivative of L-lysine where the carboxyl group is protected as a benzyl ester. This modification fundamentally alters its acid-base properties compared to the parent amino acid. While L-lysine is zwitterionic with three ionizable centers (α-carboxyl, α-amino, and ε-amino groups), the esterification of the carboxyl group in Benzyl (2S)-2,6-diaminohexanoate removes its acidic character. Consequently, the molecule behaves as a diprotic base, with two primary ionizable centers: the α-amino group and the ε-amino group on the side chain.

A precise understanding of the pKa values of these two amino groups is essential for predicting the molecule's charge state across a physiological and formulation pH range. The isoelectric point (pI), in turn, informs its behavior in separation sciences and predicts the pH of its minimum aqueous solubility.[1][2] For drug development professionals, these values are not merely academic; they are critical inputs for designing effective formulation strategies, predicting in-vivo absorption, and developing robust purification protocols.[3]

Theoretical Framework: pKa and Isoelectric Point

pKa: The Measure of Acidity and Protonation State

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a specific ionizable group.[4] It represents the pH at which an ionizable group is 50% protonated and 50% deprotonated.[4] The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the protonation state of a functional group.[5][6]

For a generic amine group (R-NH₃⁺): pH = pKa + log([R-NH₂] / [R-NH₃⁺])

This relationship dictates that:

  • When pH < pKa, the group is predominantly protonated (R-NH₃⁺, positively charged).[7]

  • When pH > pKa, the group is predominantly deprotonated (R-NH₂, neutral).[7]

  • When pH = pKa, the concentrations of the protonated and deprotonated forms are equal.[7]

Benzyl (2S)-2,6-diaminohexanoate has two such groups. Based on literature values for lysine, we can estimate their pKa values:

  • pKa₁ (α-amino group): Approximately 8.95 - 9.1[8][9]

  • pKa₂ (ε-amino group): Approximately 10.5[8][9][10]

The side-chain ε-amino group is typically more basic (higher pKa) than the α-amino group.[10]

Isoelectric Point (pI): The Point of Net Neutrality

The isoelectric point (pI) is the specific pH at which a molecule carries a net electrical charge of zero.[11][12][13] At this pH, the molecule will not migrate in an electric field, a principle that forms the basis of separation techniques like isoelectric focusing.[12][13][14] For a molecule with two basic groups, like Benzyl (2S)-2,6-diaminohexanoate, the zwitterionic (net neutral) form does not exist. Instead, the species with a net charge of zero is the fully deprotonated form. The pI is calculated by averaging the pKa values of the two basic groups that bracket the neutral species.[9][13][15][16]

pI = (pKa₁ + pKa₂) / 2

Using the estimated pKa values: pI ≈ (9.0 + 10.5) / 2 = 9.75

This high pI value indicates that Benzyl (2S)-2,6-diaminohexanoate will carry a net positive charge across the entirety of the physiological pH range (pH 1-7.4).

The protonation states and net charge of the molecule change as the pH increases, as illustrated in the diagram below.

Caption: Protonation states of Benzyl (2S)-2,6-diaminohexanoate at various pH ranges.

Methodologies for pKa and pI Determination

While computational predictions are valuable, experimental determination remains the gold standard for accuracy. Potentiometric titration is the most direct and common method.

Experimental Protocol: Potentiometric Titration

This protocol describes the determination of the pKa values of Benzyl (2S)-2,6-diaminohexanoate dihydrochloride by titrating it with a standardized strong base.[17][18][19]

Materials and Reagents:

  • Benzyl (2S)-2,6-diaminohexanoate dihydrochloride (MW: 309.24 g/mol )[20]

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized, CO₂-free water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • 100 mL beaker

Procedure:

  • Solution Preparation: Accurately weigh approximately 155 mg of Benzyl (2S)-2,6-diaminohexanoate dihydrochloride (to make a ~5 mM solution) and dissolve it in 100 mL of deionized water in a beaker.

  • Initial pH: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH of the solution. The starting pH will be acidic due to the dihydrochloride salt form.

  • Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the NaOH in small, precise increments (e.g., 0.2 mL).

  • Data Recording: After each increment, allow the pH reading to stabilize completely and record the pH and the total volume of NaOH added.

  • Equivalence Points: Continue the titration past the second equivalence point, until the pH curve flattens out in the high pH region (e.g., pH > 12).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the two equivalence points, which appear as the steepest inflection points on the curve. These correspond to the complete neutralization of the first and second protonated amino groups.

    • The pKa values are determined from the half-equivalence points. The pH at the volume of NaOH halfway to the first equivalence point is pKa₁. The pH at the volume of NaOH halfway between the first and second equivalence points is pKa₂.[21]

    • The isoelectric point (pI) can be visually estimated or calculated as the average of the two determined pKa values.

G prep Prepare Analyte Solution (Benzyl (2S)-2,6-diaminohexanoate dihydrochloride in H₂O) setup Set up Titration Apparatus (Calibrated pH meter, Burette with NaOH) prep->setup titrate Add NaOH Titrant in Increments setup->titrate record Record pH and Volume After Each Addition titrate->record Allow pH to stabilize record->titrate Continue until pH > 12 plot Plot pH vs. Volume of NaOH record->plot analyze Analyze Titration Curve plot->analyze determine_pka Determine pKa Values (at half-equivalence points) analyze->determine_pka determine_pi Calculate pI (Average of pKa values) analyze->determine_pi

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of Benzyloxycarbonyl-Protected Lysine in Fmoc-Based Solid-Phase Peptide Synthesis

Abstract This application note provides a comprehensive protocol and scientific rationale for the use of N-α-Fmoc-N-ε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). The benzyloxycarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive protocol and scientific rationale for the use of N-α-Fmoc-N-ε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z) group offers a distinct orthogonal protecting strategy compared to the more common tert-butyloxycarbonyl (Boc) group for the lysine side chain. We will detail the principles of this strategy, its advantages in the synthesis of complex peptides, a step-by-step protocol from resin preparation to final cleavage, and methods for purification and analysis. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their peptide synthesis toolkit.

Introduction: The Principle of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) is a powerful technique that relies on the sequential addition of N-α-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[] The success of SPPS hinges on the concept of orthogonal protection , which employs protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups or the link to the solid support.[2]

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. This method uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the N-α-amino group and acid-labile groups, such as tert-butyl (tBu), for the semi-permanent protection of reactive amino acid side chains.[] The Fmoc group is cleaved at each cycle with a mild base, typically piperidine, while the side-chain protecting groups and the resin linkage are cleaved simultaneously at the end of the synthesis with a strong acid, most commonly trifluoroacetic acid (TFA).[3][4]

While Fmoc-Lys(Boc)-OH is the standard choice for incorporating lysine, utilizing Fmoc-Lys(Z)-OH introduces an additional layer of orthogonality. The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal and, crucially, is also stable to the standard TFA concentrations used for final peptide cleavage.[5][6] This unique stability profile allows for the retention of the Z group on the lysine side chain post-synthesis, enabling subsequent, specific chemical modifications in solution or the synthesis of protected peptide fragments.

Why Choose Lys(Z) over Lys(Boc)?

The primary advantage of the Z group over the Boc group for lysine side-chain protection lies in its differential acid lability. This enables advanced synthetic strategies:

  • Synthesis of Protected Peptide Fragments: Peptides can be cleaved from the resin with their lysine side chains still protected by the Z group. These fragments can then be used in convergent synthesis strategies, where large peptides or small proteins are assembled by ligating protected segments.

  • On-Resin/Solution-Phase Hybrid Strategies: It allows for the selective deprotection of other acid-labile groups (like Boc or Mmt) while Lys(Z) remains intact, facilitating complex, multi-step on-resin modifications.[7]

  • Post-Synthesis Modification: The final, Z-protected peptide can be purified and then subjected to specific modifications at the lysine ε-amino group after a distinct deprotection step (e.g., hydrogenolysis).

The workflow below illustrates the orthogonal relationship between the Fmoc, tBu, and Z protecting groups.

Orthogonal_Strategy Start Peptide-Resin (Fmoc, tBu, Z protected) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Repeat Repeat Cycles Coupling->Repeat for next amino acid Repeat->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage after final residue Z_Protected_Peptide Crude Peptide Lys(Z) Intact Final_Cleavage->Z_Protected_Peptide Purification RP-HPLC Purification Z_Protected_Peptide->Purification Final_Product Purified Peptide with Lys(Z) Purification->Final_Product

Caption: Orthogonal SPPS workflow using Fmoc-Lys(Z)-OH.

Materials and Reagents

Proper preparation and high-quality reagents are paramount for successful peptide synthesis.[8]

Reagent/MaterialGradeRecommended Supplier(s)Notes
Amino Acids
Fmoc-Lys(Z)-OHPeptide Synthesis GradeNovabiochem®/Sigma-AldrichThe key building block for this protocol.
Other Fmoc-amino acidsPeptide Synthesis GradeStandard SuppliersWith standard acid-labile side-chain protection (e.g., Boc, tBu, Trt).
Resin
Rink Amide or Wang Resin100-200 meshStandard SuppliersChoice depends on desired C-terminus (amide or carboxylic acid, respectively).[8]
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeStandard SuppliersUse amine-free, high-purity DMF.[8]
Dichloromethane (DCM)ACS GradeStandard Suppliers
PiperidineReagent GradeStandard SuppliersFor Fmoc deprotection.
Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard SuppliersBase for coupling reactions.
Reagents
HCTU, HBTU, or HATUPeptide Synthesis GradeStandard SuppliersCoupling (activating) reagent.[5]
Trifluoroacetic Acid (TFA)Reagent GradeStandard SuppliersFor final cleavage. Corrosive and toxic; handle with care.
Triisopropylsilane (TIS)Reagent GradeStandard SuppliersScavenger for cleavage cocktail.
1,2-Ethanedithiol (EDT)Reagent GradeStandard SuppliersScavenger, particularly for peptides containing Trp or Cys.
Diethyl Ether (cold)ACS GradeStandard SuppliersFor peptide precipitation.
Acetonitrile (ACN)HPLC GradeStandard SuppliersFor purification.

Experimental Protocol

This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the selected resin (e.g., 167 mg of 0.6 mmol/g Rink Amide resin for 0.1 mmol scale) into a reaction vessel. Wash with DMF (3 x 5 mL) and then swell in DMF for at least 30 minutes.[3]

  • Fmoc Deprotection (for pre-loaded resins):

    • Drain the DMF.

    • Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 10-15 minutes.[3]

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • First Amino Acid Coupling: Follow the general coupling protocol in Section 3.2.

SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Cycle Start Start Cycle: Peptide-Resin-N-Fmoc Deprotection 1. Fmoc Deprotection 20% Piperidine/DMF Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Couple to Resin Wash1->Coupling Activation 3. Pre-activate Fmoc-AA (e.g., HCTU/DIPEA in DMF) Activation->Coupling Wash2 5. DMF Wash Coupling->Wash2 Kaiser 6. Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) -> Recouple End End Cycle: Ready for next AA Kaiser->End Negative (Complete)

Caption: The iterative cycle of Fmoc-SPPS.

  • Fmoc Deprotection:

    • To the N-terminally Fmoc-protected peptide-resin, add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. The release of the fluorenyl chromophore can be monitored by UV spectroscopy as an indicator of synthesis progress.[5]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (including Fmoc-Lys(Z)-OH when required) (3 eq., 0.3 mmol) and a coupling agent like HCTU (2.9 eq., 0.29 mmol) in 2 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected peptide-resin.[3]

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A blue/purple color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, the coupling step should be repeated ("double coupling").[9] A yellow/brown color indicates a complete reaction.

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, while leaving the Lys(Z) group intact.

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective mixture is "Reagent K" :

    • TFA/Water/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5, v/v/w/v/v)

    • Caution: Prepare in a fume hood. TFA is highly corrosive. The scavengers (water, phenol, thioanisole, TIS) are crucial for trapping the reactive carbocations generated from the cleavage of tBu, Boc, and Trt groups, thus preventing side reactions with sensitive residues like Trp, Met, and Cys.[10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

    • Agitate gently at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a 50 mL conical tube.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides based on their hydrophobicity.[11]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water). Filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Typical):

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point.

    • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak. Analyze the purity of each fraction by analytical RP-HPLC.

  • Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.

Analysis by Mass Spectrometry

Confirm the identity of the purified peptide by verifying its molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry are commonly used. The observed mass should correspond to the calculated mass of the peptide with the Z group still attached to the lysine side chain.

Selective Removal of the Z-Group (Optional)

If the final goal is the fully deprotected peptide, the Z group can be removed from the purified peptide in solution.

  • Method: The most common method for Z-group removal is catalytic hydrogenolysis.[6]

  • Procedure (General): Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid). Add a palladium on carbon catalyst (Pd/C, 10% w/w). Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for several hours until the reaction is complete (monitored by HPLC). Filter through Celite to remove the catalyst and lyophilize the product.

Troubleshooting and Scientific Insights

  • Incomplete Coupling: For sterically hindered amino acids or "difficult sequences," consider using a more powerful coupling reagent like HATU or performing a double coupling.[5][9]

  • Aspartimide Formation: For sequences containing Asp, particularly Asp-Gly or Asp-Ser, aspartimide formation can be a significant side reaction, catalyzed by the piperidine used for Fmoc deprotection.[4] Minimizing piperidine exposure time or using additives can mitigate this issue.

  • Z-Group Stability: The Z-group is highly stable to TFA. Premature cleavage is not a common issue in standard Fmoc-SPPS. However, it is labile to strong acids like HF or TFMSA and reductive conditions (hydrogenolysis).[6]

  • Aggregation: During the synthesis of long or hydrophobic peptides, the growing chain can aggregate, leading to poor solvation and incomplete reactions. Synthesizing at an elevated temperature or incorporating "difficult sequence"-disrupting elements can help.[9]

Conclusion

The use of Fmoc-Lys(Z)-OH provides a robust and valuable extension to the standard Fmoc/tBu SPPS strategy. Its unique stability to TFA allows for the synthesis of peptides with a selectively protected lysine side chain, opening avenues for the creation of protected fragments for convergent synthesis, post-synthetic modifications, and other advanced applications. By understanding the principles of orthogonality and following a well-defined protocol, researchers can successfully leverage this methodology to construct complex and novel peptide structures.

References

  • Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Protein Modification. Chemical Reviews, 115(5), 2174–2195. [Link]

  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from CEM application notes. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Law, M. P., & Mark, P. R. (2019). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Alhindy, M., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec technical resources. [Link]

Sources

Application

Catalytic hydrogenation deprotection protocol for Benzyl (2S)-2,6-diaminohexanoate

An Application Guide to the Catalytic Hydrogenation Deprotection of Benzyl (2S)-2,6-diaminohexanoate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive protocol for the dep...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Catalytic Hydrogenation Deprotection of Benzyl (2S)-2,6-diaminohexanoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive protocol for the deprotection of Benzyl (2S)-2,6-diaminohexanoate to yield L-lysine ((2S)-2,6-diaminohexanoic acid). The benzyl group serves as a crucial protecting group for the carboxylic acid functionality of L-lysine, an essential amino acid widely used in pharmaceutical and biotechnological applications.[1] Catalytic hydrogenolysis is the premier method for benzyl group cleavage due to its mild reaction conditions, high efficiency, and clean conversion, yielding the desired product and toluene as the primary byproduct.[2] This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, critical safety considerations, and expected outcomes for researchers, scientists, and drug development professionals.

Scientific Principles and Rationale

The Role of the Benzyl Protecting Group

In multi-step organic synthesis, particularly in peptide chemistry, protecting functional groups is essential to prevent unwanted side reactions. The benzyl group is widely employed to protect carboxylic acids and amines due to its general stability across a range of acidic and basic conditions.[3] For L-lysine, the benzyl ester masks the reactivity of the carboxylic acid, allowing for selective modification of the amino groups.

Mechanism of Catalytic Hydrogenolysis

The deprotection of a benzyl ester via catalytic hydrogenolysis is a heterogeneously catalyzed reaction that occurs on the surface of a metal catalyst, most commonly palladium on an activated carbon support (Pd/C).[3][4] The process is valued for its mildness and is mechanistically distinct from harsher deprotection methods that require strong acids or bases.[5]

The catalytic cycle can be summarized as follows:

  • Adsorption: Both molecular hydrogen (H₂) and the benzyl ester substrate adsorb onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium (Pd(0)) catalyst inserts into the carbon-oxygen bond of the benzyl ester, forming a Pd(II) complex.[6]

  • Hydrogenolysis: Coordinated hydrogen atoms on the catalyst surface are transferred to the complex, cleaving the bond.

  • Reductive Elimination: This step releases the deprotected carboxylic acid (L-lysine) and toluene, regenerating the active Pd(0) catalyst, which can then participate in another cycle.[6]

Protic solvents such as methanol (MeOH) or ethanol (EtOH) are typically used as they can accelerate the rate of hydrogenation.[7]

Catalytic Deprotection Mechanism

Figure 1: Catalytic Cycle of Benzyl Ester Hydrogenolysis cluster_0 Catalyst Surface Pd_0 Pd(0) Catalyst Substrate R-CO-OBn (Benzyl Ester) Intermediate Pd(II) Complex Substrate->Intermediate Oxidative Addition H2 H₂ H2->Intermediate Hydrogen Coordination Intermediate->Pd_0 Reductive Elimination Product R-COOH (L-Lysine) Intermediate->Product Release Byproduct Toluene Intermediate->Byproduct Release

Caption: A simplified diagram of the catalytic cycle for benzyl ester deprotection.

Experimental Application and Protocols

This section provides a detailed, field-proven protocol for the deprotection of Benzyl (2S)-2,6-diaminohexanoate.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Benzyl (2S)-2,6-diaminohexanoate≥98% PurityVariousStarting material. Can be prepared or purchased.[8]
Palladium on Activated Carbon (Pd/C)10 wt. % Pd, drySigma-AldrichPyrophoric catalyst . Handle with extreme care.[9]
Methanol (MeOH) or Ethanol (EtOH)Anhydrous/ACS GradeFisher ScientificReaction solvent. Protic solvents are preferred.[7]
Hydrogen (H₂) GasHigh Purity (≥99.9%)AirgasHighly flammable . Use in a dedicated, well-ventilated area.[10]
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasInert gas for purging the system.
Celite® 545 (Diatomaceous Earth)---Sigma-AldrichFiltration aid for removing the catalyst.
Deionized Water------For quenching the catalyst after filtration.
Round-bottom flask, three-neck------Reaction vessel.
Magnetic stir plate and stir bar------For vigorous agitation.
Hydrogen balloon(s)------Use of a double-layered balloon is recommended for better H₂ retention.[7]
Vacuum/Inert Gas Manifold (Schlenk line)------For safely handling gases.
Filtration apparatus (Büchner funnel, filter flask)------For catalyst removal.
Detailed Step-by-Step Protocol

WARNING: This procedure involves highly flammable hydrogen gas and a pyrophoric catalyst. It must be performed in a certified chemical fume hood, away from ignition sources, and behind a blast shield.[10][11] A thorough risk assessment must be conducted before beginning.[10]

Reaction Setup:

  • Vessel Preparation: Place a magnetic stir bar into a dry three-neck round-bottom flask. Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold and rubber septa on the other necks.

  • Catalyst Addition: Under a gentle counterflow of nitrogen, carefully weigh and add the 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate) to the reaction flask.[9] Never add the catalyst to a flask containing flammable solvent vapors. [7]

  • Inert Atmosphere: Securely seal the flask. Evacuate the flask using the manifold and backfill with nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.[9]

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol, ~0.1 M concentration) via cannula or syringe.[9] Once the catalyst is suspended, add the Benzyl (2S)-2,6-diaminohexanoate substrate.

Hydrogenation Reaction: 5. Hydrogen Introduction: Prepare a balloon filled with hydrogen gas. Evacuate the reaction flask one final time and then carefully introduce hydrogen from the balloon. Repeat the evacuate/backfill cycle twice more with hydrogen to ensure the atmosphere is fully replaced.[2] 6. Reaction Execution: Begin vigorous stirring of the reaction mixture. Efficient stirring is critical for mass transfer in this three-phase system (solid catalyst, liquid solution, gaseous hydrogen).[2] The reaction is typically run at room temperature and atmospheric pressure. 7. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[12][13] This can take anywhere from 2 to 24 hours depending on the scale and catalyst activity.

Work-up and Isolation: 8. Hydrogen Purging: Once the reaction is complete, carefully vent the hydrogen balloon into the back of the fume hood. Evacuate the flask and backfill with nitrogen gas, repeating the cycle three times to remove all residual hydrogen.[14][15] 9. Catalyst Filtration: Prepare a filtration setup with a Büchner funnel containing a 1-2 cm pad of Celite®. Wet the Celite® pad with a small amount of the reaction solvent. 10. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. [2][11][14] Rinse the reaction flask and the Celite® pad thoroughly with additional solvent to ensure complete transfer of the product. 11. Safety Quench: CRITICAL: Do not allow the filter cake containing the Pd/C to dry in the air, as it is highly pyrophoric.[2][10] Immediately after filtration, carefully add several milliliters of water to the funnel to quench the catalyst.[14] The wet Celite®/catalyst mixture should be disposed of in a dedicated, clearly labeled waste container that is kept wet.[9] 12. Product Isolation: Transfer the filtrate to a clean round-bottom flask. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude (2S)-2,6-diaminohexanoic acid (L-lysine). The product is a white solid and is very freely soluble in water.[16] Further purification via recrystallization or ion-exchange chromatography can be performed if necessary.

Experimental Workflow Diagram

Figure 2: Experimental Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Work-up & Isolation A Add Pd/C to Flask B Purge with N₂/Ar (3-5 cycles) A->B C Add Solvent & Substrate B->C D Replace N₂ with H₂ (3 cycles) C->D E Vigorous Stirring (RT, 1 atm) D->E F Monitor by TLC/LC-MS E->F G Purge with N₂ (3 cycles) F->G H Filter through Celite® to remove Pd/C G->H I Quench Catalyst with Water! H->I J Concentrate Filtrate to obtain Product H->J

Sources

Method

Application Notes and Protocols for Orthogonal Protecting Group Strategies Utilizing Benzyl (2S)-2,6-diaminohexanoate

Introduction In the intricate landscape of modern organic synthesis, particularly in the realms of peptide chemistry, drug discovery, and functional materials, the ability to selectively modify a polyfunctional molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of modern organic synthesis, particularly in the realms of peptide chemistry, drug discovery, and functional materials, the ability to selectively modify a polyfunctional molecule is paramount. Orthogonal protecting group strategies provide the synthetic chemist with a powerful toolkit to orchestrate complex molecular transformations with high precision.[1][2] This approach involves the use of multiple protecting groups, each of which can be removed under a specific set of conditions without affecting the others.[3] This application note provides a detailed guide on the application of an orthogonal protection strategy starting with Benzyl (2S)-2,6-diaminohexanoate, a derivative of the amino acid L-lysine with a pre-protected carboxyl group.

This guide is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and rationale for the experimental design. We will focus on the widely employed and highly orthogonal pairing of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group to protect the α- and ε-amino functionalities of the lysine backbone, respectively.[4][5]

The Strategic Starting Material: Benzyl (2S)-2,6-diaminohexanoate

Benzyl (2S)-2,6-diaminohexanoate serves as an ideal starting material for the synthesis of complex lysine-containing structures. The benzyl ester protection of the carboxylic acid offers several advantages:

  • Robustness: The benzyl ester is stable to a wide range of reaction conditions, including the basic conditions required for Fmoc deprotection and the acidic conditions for Boc removal.[]

  • Mild Removal: It can be cleanly removed under neutral conditions via catalytic hydrogenolysis, a method that is orthogonal to both acid- and base-labile protecting groups.[7][8][9]

The commercially available dihydrochloride salt of Benzyl (2S)-2,6-diaminohexanoate ensures that both the α- and ε-amino groups are readily available for selective functionalization.

The Orthogonal Protection Workflow

The overall strategy involves a two-step protection sequence followed by selective deprotection as required for subsequent synthetic transformations.

Orthogonal_Protection_Strategy start Benzyl (2S)-2,6-diaminohexanoate step1 Selective Nε-Boc Protection start->step1 intermediate1 Nα-amino, Nε-Boc protected lysine benzyl ester step1->intermediate1 step2 Nα-Fmoc Protection intermediate1->step2 final_product Fully Protected Lysine Derivative (Nα-Fmoc, Nε-Boc, Carboxy-Bzl) step2->final_product deprotect_fmoc Selective Nα-Fmoc Deprotection (Base) final_product->deprotect_fmoc Orthogonal Deprotection deprotect_boc Selective Nε-Boc Deprotection (Acid) final_product->deprotect_boc Orthogonal Deprotection deprotect_bzl Carboxy-Benzyl Deprotection (Hydrogenolysis) final_product->deprotect_bzl Final Deprotection

Caption: Orthogonal protection and deprotection workflow for Benzyl (2S)-2,6-diaminohexanoate.

Experimental Protocols

Protocol 1: Selective Nε-Boc Protection of Benzyl (2S)-2,6-diaminohexanoate

This protocol employs a copper(II) chelate to temporarily protect the α-amino and carboxyl groups, directing the Boc protection to the ε-amino group.[10]

Materials:

  • Benzyl (2S)-2,6-diaminohexanoate dihydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Methanol (MeOH)

  • Deionized water

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Benzyl (2S)-2,6-diaminohexanoate dihydrochloride (1.0 eq) in deionized water.

  • Add a solution of copper(II) sulfate pentahydrate (1.05 eq) in deionized water to the flask.

  • Adjust the pH of the solution to approximately 9.0 with a saturated solution of sodium bicarbonate. A deep blue color indicates the formation of the copper chelate.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add a solution of EDTA (1.5 eq) in deionized water to break the copper chelate. The color of the solution will change from deep blue to light blue or green.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Nε-Boc-protected lysine benzyl ester. The product can be purified by flash column chromatography on silica gel.

Protocol 2: Nα-Fmoc Protection

Materials:

  • Nε-Boc-L-lysine benzyl ester (from Protocol 1)

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetonitrile

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the Nε-Boc-L-lysine benzyl ester (1.0 eq) in a mixture of dioxane and water (1:1).

  • Add sodium bicarbonate (1.5 eq) to the solution and stir until dissolved.

  • Add a solution of Fmoc-OSu (1.05 eq) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the fully protected lysine derivative, Nα-Fmoc-Nε-Boc-L-lysine benzyl ester.

Protocol 3: Orthogonal Deprotection

Materials:

  • Nα-Fmoc-Nε-Boc-L-lysine benzyl ester

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the fully protected lysine derivative in DMF.

  • Add 20% (v/v) piperidine in DMF to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.

  • The resulting crude product, Nε-Boc-L-lysine benzyl ester with a free α-amino group, can be used directly in the next synthetic step or purified as needed.

Materials:

  • Nα-Fmoc-Nε-Boc-L-lysine benzyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the fully protected lysine derivative in DCM.

  • Add an equal volume of TFA to the solution (50% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.[11]

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove residual TFA.

  • The resulting crude product, Nα-Fmoc-L-lysine benzyl ester with a free ε-amino group, can be purified or used directly.

Materials:

  • Protected lysine derivative (with or without Fmoc/Boc)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl ester-protected lysine derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Data Presentation

CompoundProtecting GroupsExpected YieldPurity (by HPLC)Analytical Data (Expected)
Nε-Boc-L-lysine benzyl esterNε-Boc, Carboxy-Bzl85-95%>95%¹H NMR, ¹³C NMR, MS (ESI+) confirming structure and mass
Nα-Fmoc-Nε-Boc-L-lysine benzyl esterNα-Fmoc, Nε-Boc, Carboxy-Bzl90-98%>97%¹H NMR, ¹³C NMR, MS (ESI+) confirming structure and mass
Nε-Boc-L-lysine benzyl ester (after Fmoc removal)Nε-Boc, Carboxy-Bzl>95% (crude)>95%MS (ESI+) confirming mass of the deprotected product
Nα-Fmoc-L-lysine benzyl ester (after Boc removal)Nα-Fmoc, Carboxy-Bzl>95% (crude)>95%MS (ESI+) confirming mass of the deprotected product
Nα-Fmoc-Nε-Boc-L-lysine (after Bzl removal)Nα-Fmoc, Nε-Boc>95%>98%MS (ESI+) confirming mass of the deprotected product

Causality and Experimental Choices

The selection of the Fmoc and Boc protecting groups for the α- and ε-amino groups, respectively, is a cornerstone of modern orthogonal synthesis.[4][5] The extreme lability of the Fmoc group to basic conditions (piperidine in DMF) and the stability of the Boc group under these conditions allow for the selective deprotection of the α-amino group for peptide chain elongation.[3][11] Conversely, the Boc group is readily cleaved by strong acids like TFA, while the Fmoc group remains intact.[]

The selective protection of the ε-amino group in the first step is crucial. The formation of a copper(II) chelate with the α-amino and carboxyl groups effectively blocks these functionalities, directing the electrophilic Boc-anhydride to the more sterically accessible and nucleophilic ε-amino group.[10] The subsequent removal of the copper with a strong chelating agent like EDTA is a clean and efficient process.

The final deprotection of the benzyl ester via catalytic hydrogenolysis is a mild and highly selective method.[7][8][9] It is important to note that the presence of sulfur-containing compounds can poison the palladium catalyst. Furthermore, while Fmoc is generally stable to hydrogenolysis, some reports suggest it can be cleaved under certain conditions, so careful monitoring of the reaction is advised.[3]

Conclusion

The orthogonal protection strategy detailed in this application note, starting from the readily available Benzyl (2S)-2,6-diaminohexanoate, provides a robust and versatile platform for the synthesis of complex molecules. The use of the well-established Fmoc/Boc protecting group pair, in conjunction with the stable and selectively cleavable benzyl ester, offers chemists precise control over the synthetic route. The provided protocols are designed to be reproducible and scalable, empowering researchers in their pursuit of novel therapeutics and advanced materials.

References

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Li, K., & Wang, B. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(16), 2325-2331. [Link]

  • Palladium on Carbon. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Studer, M., & Blaser, H. U. (1996). Selective hydrogenolysis of a benzyl group in the presence of an aromatic chlorine over supported palladium catalysts.
  • Ghara, K., & Vo, C. V. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2686–2694. [Link]

  • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]

  • CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Application Note. [Link]

  • Ghara, K., & Vo, C. V. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(2), 2686–2694. [Link]

  • Kumar, A., & Sharma, A. K. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications, 36(16), 2341-2349. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17-34). Academic Press. [Link]

  • Otero, A., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (11), 1279-1283. [Link]

  • CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Application Note. [Link]

  • Vayaboury, W., et al. (2004). Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation. Amino acids, 27(2), 161-167. [Link]

  • Preparation of amino-protected lysine derivatives.
  • LYSINE. Iris Biotech GmbH. [Link]

  • Asymmetric-catalysis. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Wang, Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374. [Link]

  • Wang, Z., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(18), 3369–3374. [Link]

  • How to selectively protect the e-amino group in lysine? ResearchGate. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of Benzyl (2S)-2,6-diaminohexanoate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of Benzyl (2S)-2,6-diaminohexanoate (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with the isolation and purification of Benzyl (2S)-2,6-diaminohexanoate (commonly known as Benzyl L-lysinate or H-Lys-OBzl).

Molecule Profile & Chromatographic Causality

To purify Benzyl L-lysinate effectively, one must understand its dual-natured chemical profile. The molecule possesses a hydrophobic, UV-active benzyl ester and two highly polar, basic primary amines (pKa ~9.0–10.5).

The Core Challenge: Standard bare silica gel (SiO₂) is populated with residual surface silanol groups (Si-OH). These silanols act as Brønsted acids. When Benzyl L-lysinate is introduced to bare silica, its highly basic primary amines act as strong Lewis bases, forming intense ionic and hydrogen bonds with the silanols[1]. This thermodynamic interaction breaks the standard adsorption/desorption kinetics of normal-phase chromatography, resulting in severe peak tailing, irreversible column binding, and catastrophic yield loss[2].

To overcome this, the chromatographic environment must be chemically modified—either by dynamically capping the silanols with a sacrificial liquid amine (like Triethylamine) or by utilizing a covalently modified stationary phase (Amine-bonded silica)[3].

Stationary Phase Selection Matrix

The following table summarizes the quantitative and qualitative data for selecting the appropriate stationary phase for Benzyl L-lysinate purification.

Stationary PhaseMobile Phase SystemModifier Required?Peak Shape / ResolutionPost-Purification Processing Effort
Bare Silica (SiO₂) DCM / MeOHYes (1–5% TEA or NH₄OH)Poor to Fair (Tailing common)High (Requires prolonged high-vacuum to remove TEA salts)
Amine-Bonded Silica (NH₂) Hexane / EtOAc or DCM / MeOHNoExcellent (Sharp, symmetrical peaks)Low (Direct rotary evaporation)
Reverse-Phase (C18) H₂O / AcetonitrileYes (0.1% TFA or Formic Acid)GoodMedium (Requires immediate lyophilization to protect ester)

Workflow & Decision Architecture

G Start Crude Benzyl L-lysinate Check Assess Impurity Profile Start->Check Path1 Highly Polar Impurities (Salts/Amino Acids) Check->Path1 Aqueous Soluble Path2 Organic Impurities (Protecting Groups) Check->Path2 Organic Soluble RP Reverse-Phase (C18) 0.1% TFA in H2O/ACN Path1->RP NP Amine-Bonded Silica (NH2) Hexane/EtOAc Path2->NP Preferred Method NP_Mod Bare Silica + 1% TEA DCM/MeOH Path2->NP_Mod Alternative Method

Caption: Decision matrix for selecting flash chromatography modalities for Benzyl L-lysinate.

Troubleshooting Guide

Q: Why am I experiencing severe peak tailing and low recovery when using standard silica gel? A: As established, standard bare silica gel contains Brønsted acidic silanols. Your basic primary amines are forming strong ionic bonds with these sites, causing irreversible adsorption[1]. To resolve this, switch to an amine-functionalized silica column (NH₂-silica), which covalently masks these acidic sites and provides a mildly basic surface environment[3].

Q: I must use bare silica because I don't have NH₂-columns. How can I force my compound to elute? A: You must add a mobile phase modifier, typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your Dichloromethane/Methanol (DCM/MeOH) solvent system[4]. TEA acts as a sacrificial competing amine; it dynamically occupies the acidic silanol sites on the silica, preventing your target molecule from binding and thereby sharpening the elution peak[2].

Q: My TLC shows great separation with an acidic modifier, but my flash column shows complete co-elution. Why? A: This is a known phenomenon where the TLC plate's hydration level or binder differs from bulk flash silica. Furthermore, if you dry-loaded your sample and traces of acid (like acetic acid) remained from a previous step, it can cause the compound to "bleed" through the column without resolving[5]. Ensure your crude is thoroughly dried under high vacuum before loading.

Validated Experimental Protocols

Protocol A: Modifier-Free Purification via Amine-Functionalized Silica (Recommended)

Self-Validating Mechanism: By utilizing NH₂-silica, the system self-validates the purity of the fraction mass. Because no liquid amines (TEA) are added to the mobile phase, the post-evaporation mass accurately reflects the product yield without artificial inflation from residual TEA salts.

  • Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) scaled to 50x the mass of your crude sample[6].

  • Equilibration: Flush the column with 3–5 column volumes (CV) of 100% Hexane or Dichloromethane (DCM) to establish the initial non-polar environment.

  • Sample Loading (Dry Load): Dissolve the crude Benzyl L-lysinate in a minimum amount of DCM. Add a small amount of Celite or NH₂-silica powder. Evaporate the solvent carefully to create a dry powder. Critical: Do not use bare silica for dry loading, as the compound will irreversibly bind to the loading media.

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 10 CV. If the compound remains retained, introduce a secondary step-gradient of 0% to 10% Methanol in Ethyl Acetate.

  • Detection & Recovery: Monitor UV absorbance at 210 nm and 254 nm (targeting the benzyl ester chromophore). Pool the product fractions and concentrate via rotary evaporation.

Protocol B: Reverse-Phase (C18) Purification with Ion-Pairing

Self-Validating Mechanism: The use of 0.1% TFA standardizes the charge state of the molecule by fully protonating both primary amines. This ensures predictable, reproducible hydrophobic interactions between the benzyl ester and the C18 stationary phase across all runs.

  • Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Trifluoroacetic acid) and Solvent B (HPLC-grade Acetonitrile + 0.1% Trifluoroacetic acid).

  • Equilibration: Equilibrate a C18 flash column with 5 CV of 5% Solvent B.

  • Sample Injection: Dissolve the crude mixture in a minimum volume of Solvent A (or a 95:5 A:B mixture). Inject directly onto the column.

  • Gradient Elution: Execute a shallow gradient from 5% B to 60% B over 15 CV. The highly polar protonated amines will force the molecule to elute earlier than fully protected hydrophobic amino acids.

  • Immediate Recovery: Critical Step. Benzyl esters are susceptible to acid-catalyzed hydrolysis over time. Immediately freeze the collected product fractions and lyophilize them to remove the water, ACN, and volatile TFA.

Frequently Asked Questions (FAQs)

Q: Can the benzyl ester hydrolyze during purification? A: Yes. Benzyl esters are susceptible to hydrolysis under strongly basic aqueous conditions or prolonged exposure to strong acids. If using Reverse-Phase chromatography with TFA, do not leave fractions sitting at room temperature in the aqueous acid. Lyophilize them immediately to preserve the ester linkage.

Q: Why can't I just use a massive amount of Methanol (e.g., 30%+) on bare silica to push the compound off? A: While high concentrations of Methanol will eventually strip the basic amines from the acidic silanols, it also dramatically increases the solvent strength of the mobile phase. This causes all impurities to co-elute with your product at the solvent front, entirely defeating the purpose of the chromatographic separation.

Q: How do I properly visualize Benzyl L-lysinate on a TLC plate? A: Because the primary amines lack a strong chromophore, rely on the benzyl ester for UV detection at 254 nm. For secondary confirmation, stain the TLC plate with Ninhydrin and heat it; the primary amines will react to form a distinct deep purple/blue spot.

References

  • When should I use an amine-bonded silica for flash chromatography? - Biotage URL:[Link]

  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns - Academia.edu / Teledyne ISCO URL:[Link]

  • Flash chromatography: Easy Principle, equipment, procedure, application - Chemistry Notes URL:[Link]

  • Amino Silica Gel - Sorbent Technologies, Inc. URL:[Link]

  • Unavoidable Coelution - Flash Chromatography - Help! : r/Chempros - Reddit URL:[Link]

  • Successful Flash Chromatography - King Group / Biotage URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Benzyl (2S)-2,6-diaminohexanoate Solubility

Welcome to the technical support guide for handling Benzyl (2S)-2,6-diaminohexanoate (commonly referred to as H-Lys-OBzl), a critical C-terminal protected lysine derivative used extensively in solution-phase and solid-ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling Benzyl (2S)-2,6-diaminohexanoate (commonly referred to as H-Lys-OBzl), a critical C-terminal protected lysine derivative used extensively in solution-phase and solid-phase peptide synthesis.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the chemical causality behind solubility issues in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), providing self-validating protocols to ensure high-yield coupling reactions.

The Causality of the Solubility Issue (Expertise & Experience)

A frequent point of failure in peptide synthesis is the assumption that Benzyl (2S)-2,6-diaminohexanoate can be dissolved directly into organic solvents.

The Chemical Reality: Benzyl (2S)-2,6-diaminohexanoate possesses two highly reactive primary aliphatic amines (the α-amine and the ε-amine). If manufactured and stored as a free base, the molecule is highly unstable and will rapidly undergo auto-condensation, polymerization, or intramolecular lactamization. To ensure shelf stability, manufacturers supply this compound as a di-salt—most commonly as a dihydrochloride (H-Lys-OBzl·2HCl) or a mixed hydrochloride/p-toluenesulfonate salt (H-Lys-OBzl·HCl·TosOH)[1].

These ionic salt lattices possess extremely high lattice energies. Consequently, they are essentially insoluble in low-polarity solvents like DCM and only sparingly soluble in DMF. Solubilization requires breaking this ionic lattice via in situ neutralization to generate the transient, highly soluble free base [2].

Troubleshooting FAQs

Q1: My H-Lys-OBzl·2HCl powder is clumping and forming a cloudy suspension in DCM. How do I fix this? A1: The cloudy suspension is the un-neutralized hydrochloride salt. You must add a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the suspension. The base deprotonates the ammonium groups, forming the soluble free base and a soluble amine hydrochloride byproduct (e.g., DIPEA·HCl). The suspension will clear into a homogeneous solution within 10-15 minutes, serving as a visual validation of successful solubilization [2].

Q2: Why must I cool the suspension to 0 °C before adding the base? A2: Causality is key here. Once neutralized, the two free primary amines on the lysine molecule become highly nucleophilic. If neutralized at room temperature without an immediate coupling partner present, the molecules will attack each other's benzyl ester groups. Cooling to 0 °C kinetically suppresses these degradation pathways while the free base is generated [2].

Q3: Can I use gentle heating or sonication instead of adding a base to force it into solution? A3: No. Heating a peptide salt in DMF or DCM without neutralization will not significantly overcome the thermodynamic stability of the salt lattice. Furthermore, heating DMF can cause it to degrade into dimethylamine, which will act as a nucleophile and ruin your downstream coupling reactions. Chemical neutralization is the only reliable method.

Quantitative Data: Solubility and Coupling Efficiency

The table below summarizes the impact of different neutralization strategies on the physical state of the reaction mixture and the resulting peptide coupling yields.

SolventBase AddedEquivalents of BaseVisual Solubility StatusTypical Coupling Yield (%)
DCM None0.0 eqInsoluble cloudy suspension< 10%
DCM TEA2.1 eqClear, homogeneous solution80 - 85%
DCM DIPEA2.1 eqClear, homogeneous solution85 - 95%
DMF None0.0 eqPartially soluble / hazy30 - 40%
DMF DIPEA2.1 eqClear, homogeneous solution> 90%

Note: 2.1 equivalents of base are required because the compound is supplied as a di-salt. Using only 1 equivalent will result in incomplete solubilization.

Experimental Methodology: In Situ Solubilization and Coupling Protocol

This protocol is a self-validating system; the physical transition of the mixture confirms the chemical state.

  • Preparation: Weigh 1.0 equivalent of Benzyl (2S)-2,6-diaminohexanoate di-salt into a dry, round-bottom flask purged with an inert gas (N₂ or Argon).

  • Suspension: Add anhydrous DCM or DMF to achieve a concentration of 0.1 M - 0.2 M. The mixture will immediately appear as a heterogeneous, cloudy suspension.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solvent to equilibrate to 0 °C for 5 minutes.

  • Neutralization: Slowly add 2.05 to 2.1 equivalents of DIPEA dropwise via a syringe under continuous magnetic stirring [2].

  • Self-Validation: Stir for 10-15 minutes at 0 °C. The endpoint is visually confirmed when the cloudy suspension transitions into a completely clear, homogeneous solution.

  • Immediate Coupling: Immediately introduce your pre-activated carboxylic acid partner (e.g., activated via DCC/HOBt or EDC) to the clear solution. This captures the highly soluble, reactive free amines before auto-condensation can occur [3].

Solubilization Workflow Visualization

G Salt Benzyl (2S)-2,6-diaminohexanoate Di-Salt (Insoluble in DCM/DMF) Suspend Suspend in Anhydrous DCM/DMF (Heterogeneous Mixture) Salt->Suspend Cool Cool to 0 °C (Kinetic Control) Suspend->Cool Base Add 2.1 eq DIPEA/TEA (In Situ Neutralization) Cool->Base FreeBase Soluble Free Base Formed (Clear Solution) Base->FreeBase Deprotonation Couple Immediate Peptide Coupling (Prevents Degradation) FreeBase->Couple Add Activated Acid

Workflow for the in situ neutralization and solubilization of Benzyl (2S)-2,6-diaminohexanoate.

References

  • HelixBiosciences - SGPGIMS. "Molecular Grade Reagents and Peptide Synthesis Catalog." SGPGIMS. Available at:[Link]

Troubleshooting

Minimizing diketopiperazine side reactions with Benzyl (2S)-2,6-diaminohexanoate

Guide for Researchers Utilizing Benzyl (2S)-2,6-diaminohexanoate and Other Lysine Derivatives in Peptide Synthesis Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers Utilizing Benzyl (2S)-2,6-diaminohexanoate and Other Lysine Derivatives in Peptide Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during complex peptide synthesis. This guide provides in-depth, field-proven insights into one of the most persistent side reactions: diketopiperazine (DKP) formation. Specifically, we will address the issues surrounding the use of lysine derivatives like Benzyl (2S)-2,6-diaminohexanoate (Z-Lys-OBn) and provide robust troubleshooting and prevention strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding DKP formation.

Q1: What is diketopiperazine (DKP) formation, and why is it a critical issue in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular side reaction where a dipeptide cyclizes to form a stable, six-membered ring.[1][2] This process most often occurs after the N-terminal protecting group (e.g., Fmoc) of the second amino acid in the chain is removed. The newly liberated, nucleophilic amine of the second residue attacks the ester bond linking the first residue to the solid-phase resin.[1] This results in the cleavage of the dipeptide from the resin, leading to two major problems:

  • Significant Yield Reduction: The target peptide chain is truncated, and the desired full-length product cannot be synthesized from that site.

  • Purification Complications: If the DKP byproduct is not washed away, it introduces a significant, often hard-to-remove impurity from the final crude product.[2] In many cases, the cleaved DKP is washed away during synthesis, leading to a phenomenon known as "traceless" DKP formation, where the only evidence is an unexpectedly low yield with no obvious impurity peak.[2]

Q2: My sequence involves a Lysine residue at the C-terminus. What are the primary factors that will promote DKP formation?

A2: Several factors critically influence the rate of DKP formation. Understanding these is key to prevention:

  • Peptide Sequence: This is the most critical factor. Dipeptides containing Proline or Glycine at either the first (C-terminal) or second position are exceptionally prone to cyclization.[1][2][3] Proline's rigid structure pre-organizes the peptide backbone into a cis-amide bond conformation, which is ideal for the ring-closing attack.[2] Glycine, lacking a side chain, offers no steric hindrance, leaving the carbonyl carbon exposed.[1] Sequences with alternating D- and L-amino acids also show an increased propensity for DKP formation.[1]

  • Deprotection Conditions: The standard basic conditions for Fmoc removal (e.g., 20% piperidine in DMF) directly catalyze the reaction.[4] The duration of exposure to the base is critical; longer deprotection times increase the likelihood of cyclization.[1]

  • Resin Type: The choice of solid support plays a major role. Resins with sterically unhindered linkers, such as Wang resin, are highly susceptible.[1][4]

  • Temperature and Time: Elevated temperatures significantly accelerate the kinetics of DKP formation.[1][5] Likewise, prolonged reaction times or delays between deprotection and the next coupling step provide a larger window for the side reaction to occur.[1][3]

  • Solvent: Polar aprotic solvents like DMF and NMP, commonly used in SPPS, can stabilize the transition state of the cyclization, thereby promoting DKP formation.[1][4]

Q3: How can I detect DKP formation in my synthesis?

A3: Detection is best accomplished by analyzing the crude peptide mixture immediately after cleavage from the resin. The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[6] You should look for two potential pieces of evidence:

  • A mass signal corresponding to the cyclic dipeptide of the first two amino acids.

  • A mass signal corresponding to the desired peptide minus the first two amino acids (the truncated sequence). If you observe a very low yield but do not see a significant DKP impurity peak, you may be experiencing "traceless" DKP formation, where the byproduct was washed away during synthesis.[2]

Q4: Does the choice of coupling reagent affect DKP formation?

A4: Indirectly, yes. While the coupling reagent itself does not catalyze DKP formation, its efficiency is crucial. A slow or inefficient coupling of the third amino acid leaves the deprotected N-terminal amine of the dipeptide exposed for a longer period, increasing the opportunity for it to cyclize.[1] Using high-efficiency coupling reagents like HATU or HBTU ensures the rapid formation of the next peptide bond, effectively "capping" the reactive amine before it can participate in the side reaction.[1]

Section 2: Troubleshooting Guide

Use this guide when you suspect DKP formation has already occurred in your experiment.

Problem Observed Probable Cause Recommended Solution & Rationale
1. Unexpectedly low peptide yield, but the crude HPLC profile appears relatively clean. "Traceless" DKP Formation. The dipeptide has cyclized, cleaved from the resin, and been washed away during the synthesis washes.[2]The synthesis must be repeated. Implement a prevention strategy from Section 3, such as using 2-chlorotrityl chloride (2-CTC) resin or coupling a pre-formed dipeptide unit.[1][7][8]
2. A significant impurity peak is observed in the crude HPLC/LC-MS with a mass corresponding to the cyclic dipeptide of the first two amino acids. DKP Formation. The cyclization and cleavage occurred, but the DKP byproduct was not fully washed away and was collected with the cleaved crude product.Optimize the purification protocol to separate the DKP impurity. For future syntheses, implement a prevention strategy. Reducing piperidine exposure time or lowering the temperature during deprotection can be effective first steps.[1][3]
3. Synthesis fails after coupling the third amino acid (e.g., positive ninhydrin test). DKP Formation has consumed the starting material. The majority of the dipeptidyl-resin has been cleaved, leaving few to no sites for the third amino acid to couple to.Confirm DKP formation by cleaving a small amount of the resin and analyzing via LC-MS. The synthesis must be restarted using a robust prevention strategy, as simple optimization may not be sufficient for highly-prone sequences.[2][7]

Section 3: Prevention Strategies & Protocols

Proactive prevention is the most effective strategy for managing DKP formation.

Strategy 1: Strategic Resin Selection

The most robust method to prevent DKP formation is to use a resin with a sterically hindered linker.[1]

  • Mechanism of Protection: The bulky trityl group of 2-Chlorotrityl Chloride (2-CTC) resin physically blocks the N-terminal amine of the second residue from attacking the ester linkage at the first residue.[1][8] This makes 2-CTC resin the gold standard for synthesizing sequences containing C-terminal Proline or Glycine.[1]

Strategy 2: Optimized Deprotection Conditions

Since DKP formation is a base-catalyzed reaction, modifying the deprotection step is a primary line of defense.[1]

  • Reduce Base Exposure Time: Minimize the duration the free amine is exposed to basic conditions. Use "fast" deprotection protocols with shorter cycles.[1]

  • Use Milder Base Cocktails: For highly sensitive sequences, standard 20% piperidine/DMF may be too harsh. Consider using 5% piperazine in DMF or NMP, which has been shown to significantly reduce DKP formation.[7]

  • Lower the Temperature: Performing the Fmoc deprotection step at room temperature instead of elevated temperatures can significantly slow the rate of the DKP side reaction.[5][7]

Strategy 3: Coupling of Pre-Formed Dipeptide Units

This strategy completely bypasses the dipeptidyl-resin intermediate that is susceptible to cyclization.

  • Methodology: Synthesize the problematic dipeptide unit (e.g., Fmoc-Xaa-Lys-OH) separately using solution-phase chemistry. Then, couple this entire dipeptide block to the resin-bound amino acid in a single step. This is the most effective, albeit more labor-intensive, method for eliminating DKP risk at a specific junction.[7]

Experimental Protocol Example: Standard vs. Optimized Synthesis

This example illustrates the synthesis of a hypothetical H-Gly-Lys-Peptide, a sequence at risk for DKP formation.

Protocol A: Standard (DKP-Prone) Protocol

  • Resin & Amino Acid Loading: Couple Fmoc-Lys(Boc)-OH to Wang resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH using standard coupling reagents (e.g., HBTU/DIPEA) for 2 hours at room temperature.

  • Second Fmoc Deprotection: Treat with 20% piperidine in DMF for 5 + 15 minutes. This is the highest risk step for DKP formation.

  • Chain Elongation: Proceed with coupling the third amino acid.

Protocol B: Optimized (DKP-Minimizing) Protocol

  • Resin & Amino Acid Loading: Couple Fmoc-Lys(Boc)-OH to 2-Chlorotrityl Chloride (2-CTC) resin . The bulky linker provides steric protection.[1][8]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 minutes. Drain, then repeat for 8 minutes. Wash thoroughly and immediately proceed to the next step.

  • Second Amino Acid Coupling: Couple Fmoc-Gly-OH using a high-efficiency reagent like HATU/DIPEA for 1 hour at room temperature.

  • Second Fmoc Deprotection: Use a milder deprotection cocktail, such as 5% piperazine in NMP , for 2 x 7 minutes.[7]

  • Chain Elongation: Immediately proceed with coupling the third amino acid to minimize the time the free amine is exposed.

Section 4: Visualizations and Data Summary

Mechanism of Diketopiperazine Formation

DKP_Mechanism cluster_0 On-Resin Process cluster_1 Products Start Dipeptidyl-Resin (Fmoc-AA2-AA1-Resin) Deprotection Free N-Terminus (H-AA2-AA1-Resin) Start->Deprotection Fmoc Removal (e.g., Piperidine) Attack Deprotection->Attack Intramolecular Nucleophilic Attack DKP Cleaved Diketopiperazine (cyclo(AA1-AA2)) Attack->DKP Resin Truncated Resin Attack->Resin

Caption: Mechanism of DKP formation during Solid-Phase Peptide Synthesis.

Decision Workflow for DKP Prevention

DKP_Workflow Start Design Synthesis of Peptide Containing a Lysine Dipeptide CheckSeq Is the dipeptide sequence high-risk? (e.g., X-Pro, Pro-X, X-Gly, Gly-X) Start->CheckSeq Strategy Select Prevention Strategy CheckSeq->Strategy Yes Standard Proceed with standard protocol (e.g., Wang Resin) Monitor for DKP formation closely CheckSeq->Standard No Resin Use 2-CTC Resin (Primary Choice) Strategy->Resin Dipeptide Couple Pre-formed Dipeptide Unit Strategy->Dipeptide Conditions Optimize Deprotection (Milder base, shorter time, lower temperature) Strategy->Conditions

Caption: Decision workflow for selecting a DKP prevention strategy.

Table: Key Factors Influencing DKP Formation
FactorCondition Promoting DKPRationalePrevention Strategy
Sequence Proline or Glycine at position 1 or 2Favors cis-amide conformation (Pro) or reduces steric hindrance (Gly).[1][2]Couple a pre-formed dipeptide unit.[7]
Resin Wang, p-Alkoxybenzyl ester resinsSterically accessible ester linkage allows for easy intramolecular attack.[1]Use 2-Chlorotrityl Chloride (2-CTC) resin.[1][8]
Base High concentration of piperidine (e.g., 20%)Strong base catalyzes the nucleophilic attack of the free amine.[4]Use milder base (e.g., 5% piperazine) or reduce concentration.[7]
Time Long deprotection or coupling timesIncreases the window of opportunity for the free amine to cyclize.[1][3]Use fast deprotection cycles; ensure rapid coupling of the 3rd residue.[1]
Temperature Elevated temperatures (>25°C)Increases the kinetic rate of the cyclization reaction.[1][5]Perform deprotection and coupling steps at room temperature or below.[7]

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). GenScript. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2022). American Chemical Society. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Kinetics of diketopiperazine formation using model peptides. (1998). PubMed. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Sci-Hub. [Link]

  • During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? (2015). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Is my peptide forming diketopiperazine in solution? (2016). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Benzyl (2S)-2,6-diaminohexanoate Handling &amp; Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of Benzyl (2S)-2,6-diaminohexanoate (L-lysine benzyl ester). Because this molecule contains both highly nucleophilic pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of Benzyl (2S)-2,6-diaminohexanoate (L-lysine benzyl ester). Because this molecule contains both highly nucleophilic primary amines and an electrophilic ester, it is inherently self-reactive. This guide provides field-proven, mechanistically grounded solutions to prevent degradation and ensure reproducibility in your peptide synthesis and biodegradable polymer workflows.

Part 1: Core Troubleshooting & FAQs

Q: My Benzyl (2S)-2,6-diaminohexanoate has formed an insoluble, viscous mass in the vial. What happened? A: This is the classic result of intermolecular aminolysis (polycondensation). The compound is highly unstable as a free base because the unprotonated α

  • and ϵ -amines act as strong nucleophiles, attacking the benzyl ester carbonyls of adjacent molecules [2]. This uncontrolled step-growth polymerization generates poly(ester amides) and releases benzyl alcohol as a byproduct [1]. Prevention: Never store the free base. Always purchase and store the compound as a stable salt, such as a di-p-toluenesulfonate (TosOH) or dihydrochloride (HCl) salt [3]. The salt form keeps the amines protonated, completely eliminating their nucleophilicity [5].

Q: What are the absolute optimal storage conditions to maximize shelf life? A: To arrest degradation kinetics, store the salt form at -20°C to 2-8°C in a tightly sealed, amber glass vial [4]. The environment must be desiccated and ideally backfilled with an inert gas (Argon or Nitrogen). Causality: Sub-zero temperatures reduce the kinetic energy available for hydrolysis. The amber vial prevents photo-oxidation of the amines. An inert, dry atmosphere prevents atmospheric moisture from hydrolyzing the ester bond and stops CO2​ from reacting with trace free amines to form carbamates.

Q: How do I prepare the free base for my coupling reaction without triggering autopolymerization? A: The free base must be generated in situ immediately prior to your coupling reaction. Do not attempt to isolate it. By suspending the salt in an aprotic solvent at 0°C and adding a sterically hindered base (like DIPEA) only after your target electrophile is present, you ensure the deprotonated lysine immediately reacts with your desired target rather than polymerizing with itself.

Part 2: Quantitative Degradation Matrix

Monitoring the integrity of your reagents is critical. Use the table below to diagnose specific degradation pathways based on physical symptoms and analytical data.

Table 1: Degradation Pathways and Quality Control Indicators

Degradation PathwayTrigger ConditionPrimary DegradantAnalytical Detection (LC-MS)Visual/Physical Symptom
Intermolecular Aminolysis Free base form, pH > 7, HeatPoly(ester amides), OligomersBroad polymeric peaks, [M+H]+ multiplesViscous gel, insoluble white mass
Ester Hydrolysis Moisture ( H2​O ), Acid/Base catalysisL-Lysine, Benzyl AlcoholLoss of benzyl group (-90 Da), Benzyl alcohol peakClumping, distinct sweet/aromatic odor
Carbamate Formation Atmospheric CO2​ exposureLysine carbamate derivativesMass shift of +44 Da ( +CO2​ )Powdery crust on surface
Amine Oxidation Oxygen ( O2​ ), LightN-oxides, degradation productsMass shift of +16 Da ( +O )Yellowing or browning of the powder

Part 3: Mechanistic Workflow & Visualization

The following diagram illustrates the competing degradation pathways that activate when Benzyl (2S)-2,6-diaminohexanoate is improperly stored as a free base or exposed to environmental triggers.

Degradation Center Benzyl (2S)-2,6-diaminohexanoate (Free Base) Poly Intermolecular Aminolysis (Polycondensation) Center->Poly Nucleophilic Attack (Amine to Ester) Hydro Ester Hydrolysis (L-Lysine + Benzyl Alcohol) Center->Hydro H2O + Heat Carb Carbamate Formation (CO2 Absorption) Center->Carb Atmospheric CO2 Oxid Amine Oxidation (N-Oxides) Center->Oxid O2 / Light Exposure

Fig 1: Primary degradation pathways of Benzyl (2S)-2,6-diaminohexanoate free base.

Part 4: Validated Experimental Protocols

Protocol 1: In Situ Free-Basing and Coupling (Self-Validating System)

This protocol is designed to outcompete autopolymerization by ensuring the intended electrophile is present the exact moment the lysine amines are deprotonated.

  • Preparation: Flame-dry a reaction flask and purge with Argon.

  • Solvation: Dissolve 1.0 eq of Benzyl (2S)-2,6-diaminohexanoate di-p-toluenesulfonate salt in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Thermal Control: Chill the solution to 0°C using an ice-water bath. Causality: Lowering the temperature suppresses the kinetics of intermolecular side-reactions.

  • Electrophile Addition (Critical Step): Add 1.1 eq of your pre-activated carboxylic acid (e.g., NHS-ester). Why this works: Adding the electrophile before the base guarantees that once the amines are freed, they immediately attack the highly reactive activated acid rather than the less reactive benzyl ester of a neighboring molecule.

  • Neutralization: Dropwise, add 2.2 eq of N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Validation: Analyze an aliquot via LC-MS after 30 minutes. The disappearance of the starting material mass without the appearance of broad, polymeric baseline humps validates the successful suppression of autopolymerization.

Protocol 2: Quality Control (QC) via RP-HPLC

Before initiating expensive syntheses, validate the integrity of your stored compound.

  • Sample Preparation: Dissolve 1 mg of the stored salt in 1 mL of 0.1% Trifluoroacetic acid (TFA) in Acetonitrile/Water (50:50). Causality: The highly acidic TFA ensures all amines remain fully protonated during solvation, halting any artificial degradation during the analysis itself.

  • Stationary Phase: Use a standard C18 analytical column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Run a linear gradient from 5% to 95% of 0.1% TFA in Acetonitrile over 15 minutes.

  • Detection: Monitor UV absorbance at 210 nm (amide/ester bonds) and 254 nm (benzyl ring).

  • Validation: A single sharp peak indicates high purity. A peak eluting at the void volume (highly polar) lacking 254 nm absorbance suggests L-lysine (indicating ester hydrolysis). Broad, late-eluting peaks indicate oligomerization.

References

  • Biodegradable Functional Polymers Composed of Naturally Occurring Amino Acids TSI Journals URL:[Link]

  • Cellular interactions and degradation of aliphatic poly(ester amide)s derived from glycine and/or 4-amino butyric acid ResearchGate URL:[Link]

  • H-Lys(Z)-OBzl HCl Storage and Handling Guidelines Sinochem Nanjing Corporation URL: [Link]

Reference Data & Comparative Studies

Validation

Strategic Selection of Lysine C-Terminal Protection: Benzyl vs. tert-Butyl Esters in Advanced Peptide Synthesis

As a Senior Application Scientist in peptide chemistry, I frequently encounter the dilemma of selecting the appropriate C-terminal protecting group for lysine derivatives. The choice between Benzyl (2S)-2,6-diaminohexano...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide chemistry, I frequently encounter the dilemma of selecting the appropriate C-terminal protecting group for lysine derivatives. The choice between Benzyl (2S)-2,6-diaminohexanoate (H-Lys-OBzl) and its tert-butyl ester counterpart (H-Lys-OtBu) is not merely a matter of preference; it dictates your entire orthogonal protection strategy, cleavage conditions, and ultimately, the yield and purity of your target therapeutic peptide.

This guide objectively compares the mechanistic performance of both protecting groups, providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity in your workflows.

Mechanistic Foundations & Orthogonality (The "Why")

In complex peptide synthesis, functional groups must be masked to prevent undesirable side reactions. The fundamental difference between OBzl and OtBu esters lies in their chemical lability, which defines their role in solid-phase peptide synthesis (SPPS).

  • H-Lys-OtBu (tert-Butyl Ester): The tert-butyl ester is highly acid-labile but completely stable to basic conditions and catalytic hydrogenation. It is the cornerstone of the standard Fmoc/tBu strategy[1]. Because it is cleaved rapidly by Trifluoroacetic Acid (TFA), it allows for the simultaneous global deprotection of the C-terminus and side chains.

  • H-Lys-OBzl (Benzyl Ester): The benzyl ester provides robust stability against mild acids (like TFA) and bases. It is traditionally used in the Boc/Bzl SPPS strategy. Because its cleavage requires harsh acidic conditions (anhydrous HF) or catalytic hydrogenolysis, it provides true orthogonality to tert-butyl groups[2].

The Fmoc/tBu orthogonal protection technique is now overwhelmingly preferred in modern drug development over the Boc/Bzl strategy, primarily to avoid the highly corrosive and dangerous hydrofluoric acid required for final cleavage[3]. However, when synthesizing complex multimeric peptides where the C-terminus must remain masked while other acid-labile groups are removed, H-Lys-OBzl remains the superior, indispensable choice.

Comparative Performance Data
PropertyBenzyl (2S)-2,6-diaminohexanoate (H-Lys-OBzl)tert-Butyl Ester (H-Lys-OtBu)
Primary SPPS Strategy Boc/BzlFmoc/tBu
Stability to Mild Acid (TFA) Highly StableHighly Labile (Cleaves rapidly)
Stability to Base (Piperidine) StableStable
Cleavage Reagents Anhydrous HF, TFMSA, or H2 (Pd/C)95% TFA with scavengers
Cleavage Byproducts Toluene (via reduction) or Benzyl cationstert-Butyl carbocations
Steric Hindrance ModerateHigh (Prevents diketopiperazine formation)

Workflow & Strategy Selection

Understanding the cleavage pathways is critical for designing multi-step syntheses, such as fragment condensation or the generation of cyclic peptides.

OrthogonalCleavage Start Bifunctional Peptide (Contains OBzl & OtBu) TFA Trifluoroacetic Acid (TFA) Acidolysis Start->TFA Cleaves OtBu only H2Pd H2, Pd/C Catalytic Hydrogenolysis Start->H2Pd Cleaves OBzl only Result1 Peptide-OBzl (OtBu Selectively Cleaved) TFA->Result1 Result2 Peptide-OtBu (OBzl Selectively Cleaved) H2Pd->Result2

Orthogonal cleavage pathways demonstrating the selective deprotection of OBzl and OtBu groups.

SPPS_Workflow Lys Lysine C-Terminal Protection Boc Boc/Bzl Strategy Lys->Boc Fmoc Fmoc/tBu Strategy Lys->Fmoc OBzl H-Lys-OBzl (Benzyl Ester) Boc->OBzl OtBu H-Lys-OtBu (tert-Butyl Ester) Fmoc->OtBu DeprotectBoc 1. TFA (Boc Removal) 2. HF (Global OBzl Cleavage) OBzl->DeprotectBoc DeprotectFmoc 1. Piperidine (Fmoc Removal) 2. TFA (Global OtBu Cleavage) OtBu->DeprotectFmoc

Decision matrix and workflow for Boc/Bzl versus Fmoc/tBu SPPS strategies.

Applications in Advanced Therapeutics

The choice of ester has direct implications in modern drug development. For instance, in the synthesis of Prostate-Specific Membrane Antigen (PSMA) targeted radiotracers, the tri-tert-butyl protected binding motif H-Lys-OtBu-ureido-Glu(OtBu)2 is extensively utilized[4]. By utilizing OtBu protection exclusively, researchers can execute a streamlined, single-step global deprotection using TFA. This avoids the use of transition metals (required for OBzl cleavage) which could irreversibly contaminate the chelator prior to radiolabeling with isotopes like ^18^F or ^177^Lu.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system where the chemistry inherently proves its own success before you move to the next phase.

Protocol A: Acidolytic Cleavage of H-Lys-OtBu (Fmoc Strategy)

Causality: The cleavage of the tert-butyl ester generates highly reactive tert-butyl carbocations. If left unchecked, these electrophiles will irreversibly re-alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Met). Therefore, a scavenger cocktail is mandatory.

  • Preparation: Swell the peptide-resin (or dissolve the intermediate) in anhydrous dichloromethane (DCM) for 15 minutes.

  • Cleavage Cocktail Formulation: Prepare a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H2O.

  • Execution: Add the cocktail to the peptide and react for 2–3 hours at room temperature under gentle agitation.

  • Precipitation: Filter the resin, concentrate the filtrate under a gentle nitrogen stream, and precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with ether.

  • Validation Checkpoint: Analyze the precipitate via LC-MS. The complete removal of the OtBu group is confirmed by a mass shift of exactly -56.1 Da . The absolute absence of +56.1 Da adduct peaks validates the efficacy of your scavenger cocktail.

Protocol B: Catalytic Hydrogenolysis of H-Lys-OBzl (Orthogonal Strategy)

Causality: When orthogonal deprotection is required without acidic conditions, Pd/C-catalyzed hydrogenolysis selectively reduces the benzylic C-O bond. This is critical when the peptide contains acid-sensitive moieties (e.g., glycosylated residues) that must be preserved.

  • Preparation: Dissolve the OBzl-protected peptide in a suitable degassed solvent (e.g., methanol or ethyl acetate).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w relative to the peptide) strictly under an inert argon atmosphere. Causality: The inert atmosphere prevents the premature ignition of the catalyst in the presence of solvent vapors.

  • Hydrogenation: Flush the reaction vessel with H2 gas and maintain a positive pressure using a hydrogen balloon. Causality: The Pd catalyst facilitates the homolytic cleavage of H2, selectively reducing the ester without affecting OtBu or Boc groups.

  • Execution: Stir vigorously at room temperature for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction via analytical HPLC. The reaction is self-validating when hydrogen uptake ceases (balloon stops deflating). Complete conversion is definitively confirmed when the hydrophobic OBzl-peptide peak shifts to a distinctly more hydrophilic (earlier eluting) retention time. Once validated, filter the mixture through a pad of Celite to remove the catalyst before concentration.

References

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. 1

  • Protecting group - Grokipedia. 2

  • Synthesis, Preclinical Evaluation, and First-in-Human PET Study of Quinoline-Containing PSMA Tracers - ACS Publications.4

  • FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC. 3

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Benzyl (2S)-2,6-diaminohexanoate

An in-depth technical comparison guide for researchers, analytical scientists, and drug development professionals evaluating C-terminal lysine protection strategies using Liquid Chromatography-Mass Spectrometry (LC-MS)....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for researchers, analytical scientists, and drug development professionals evaluating C-terminal lysine protection strategies using Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

In peptide synthesis and small-molecule drug development, the protection of the highly reactive ϵ -amine and α -carboxylate groups of lysine is a critical parameter. Benzyl (2S)-2,6-diaminohexanoate (commonly known as L-Lysine benzyl ester or H-Lys-OBzl) is a premier choice for C-terminal protection. Beyond its synthetic utility—such as its orthogonal cleavage via hydrogenolysis—the benzyl ester moiety imparts distinct physicochemical properties that dramatically enhance its tracking during Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide objectively compares the LC-MS fragmentation performance of Benzyl (2S)-2,6-diaminohexanoate against alternative esterification strategies (Methyl and tert-Butyl esters), providing self-validating experimental protocols and mechanistic insights to optimize your analytical pipelines.

Mechanistic Profiling: LC-MS Fragmentation Pattern

Understanding the gas-phase dissociation of Benzyl (2S)-2,6-diaminohexanoate is essential for accurate Multiple Reaction Monitoring (MRM) assay development. The molecule (Exact Mass: 236.1525 Da) readily accepts a proton at its basic amine sites, yielding a robust [M+H]+ precursor ion at m/z 237.16[1].

Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule exhibits a highly predictable, charge-directed fragmentation cascade[2]:

  • Ammonia Neutral Loss ( m/z 220.13): The lowest activation energy pathway involves the neutral loss of NH3​ (-17 Da) from the ϵ -amine or α -amine, a hallmark of basic amino acids[2].

  • Tropylium Ion Formation ( m/z 91.05): The heterolytic cleavage of the benzyl ester bond is the most diagnostic fragmentation event. It generates a highly stable tropylium carbocation ( [C7​H7​]+ ). The presence of this peak serves as an unambiguous reporter ion for benzyl-derivatized species[2].

  • Acylium Ion & Immonium Formation ( m/z 129.10

    m/z 84.08): The neutral loss of benzyl alcohol (-108 Da) yields an intermediate acylium ion at m/z 129.10. Subsequent high-energy losses of CO and NH3​ collapse this structure into the classic lysine immonium ion at m/z 84.08[1].

Fragmentation Precursor Benzyl (2S)-2,6-diaminohexanoate [M+H]+ m/z 237.16 LossNH3 Loss of Ammonia (-17 Da) m/z 220.13 Precursor->LossNH3 -NH3 Tropylium Tropylium Ion [C7H7]+ m/z 91.05 Precursor->Tropylium Heterolytic Cleavage LossBnOH Loss of Benzyl Alcohol (-108 Da) m/z 129.10 Precursor->LossBnOH -C7H8O LossNH3->Tropylium -C6H13N2O2 Immonium Lysine Immonium Ion m/z 84.08 LossBnOH->Immonium -CO, -NH3

Figure 1: CID fragmentation pathways of protonated Benzyl (2S)-2,6-diaminohexanoate.

Comparative Performance Analysis

When designing a synthetic route, scientists must choose between various C-terminal protecting groups. The table below compares Benzyl (2S)-2,6-diaminohexanoate with Methyl and tert-Butyl alternatives, highlighting why the benzyl variant is often superior for orthogonal LC-MS and HPLC-UV tracking.

Analytical FeatureBenzyl (2S)-2,6-diaminohexanoateMethyl (2S)-2,6-diaminohexanoatetert-Butyl (2S)-2,6-diaminohexanoate
[M+H]+ Precursor m/z 237.16 m/z 161.13 m/z 203.18
Key MS/MS Reporter m/z 91.05 (Tropylium) m/z 129.10 (-Methanol) m/z 147.11 (-Isobutylene)
Orthogonal UV Visibility High (Strong absorbance at 254 nm)None (Requires MS or ELSD)None (Requires MS or ELSD)
ESI Ionization Efficiency Excellent (Hydrophobic tag boosts response)ModerateGood
Cleavage Chemistry Hydrogenolysis (Pd/C, H2​ ) or strong acidSaponification (LiOH/NaOH)Mild acid (TFA)
Primary Advantage Dual-tracking (UV + MS) and stable reporter ionMinimal steric hindranceOrthogonal to Fmoc chemistry

Performance Verdict: While Methyl and t-Butyl esters are useful, the Benzyl ester provides a massive analytical advantage. Its aromatic ring not only acts as a strong chromophore for standard UV detectors but also generates the highly stable m/z 91.05 tropylium ion, which cuts through complex biological or synthetic background noise during MS/MS analysis[2].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure rigorous reproducibility, the following protocol is designed as a self-validating system. It explains the causality behind each parameter to help you adapt the method to your specific mass spectrometer.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of Benzyl (2S)-2,6-diaminohexanoate in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The highly basic ϵ -amine of lysine requires an acidic modifier to ensure complete protonation in solution. Formic acid drives the equilibrium toward the [M+H]+ state, maximizing the ion yield during positive-mode Electrospray Ionization (ESI+)[3].

Step 2: Chromatographic Separation
  • Action: Inject 2 μ L onto a sub-2 μ m C18 reverse-phase column (e.g., 2.1 x 50 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: Native lysine elutes in the void volume of a C18 column due to its extreme polarity. The addition of the benzyl ester imparts critical hydrophobicity, ensuring strong retention and sharp peak shapes, which prevents ion suppression from early-eluting salts.

Step 3: Mass Spectrometry (CID/HCD Settings)
  • Action: Operate in ESI+ mode. Set the quadrupole isolation window to 1.0 m/z centered at 237.16. Apply a stepped Normalized Collision Energy (NCE) of 15, 25, and 35 eV.

  • Causality: A stepped collision energy is mandatory for comprehensive structural validation. The heterolytic cleavage forming the tropylium ion ( m/z 91.05) triggers at lower energies, whereas the formation of the lysine immonium ion ( m/z 84.08) requires higher energy to overcome the activation barrier of sequential CO and NH3​ losses[2],[1].

Step 4: System Suitability & Self-Validation

Do not accept the data blindly; use the fragmentation logic to validate your instrument's performance:

  • Validation Logic: Monitor the intensity ratio of m/z 91.05 to m/z 220.13.

  • Troubleshooting: If m/z 91.05 is absent, your collision energy is too low. If m/z 220.13 is entirely depleted but m/z 84.08 is saturated, your CE is too high, causing over-fragmentation. A scientifically valid run must display both the primary neutral loss (-17 Da) and the diagnostic tropylium reporter ion.

References

  • Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-1632. 2

  • Huang, T., Rabus, J. M., Bythell, B. J., & Edwards, J. L. (2019). Fragmentation of Multi-charged Derivatized Lysine Using Nanospray CID Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(7), 1158-1162. 1

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. 3

  • Simon, E. S. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. (ACS Publications). 4

Sources

Validation

Comparative Guide: Fmoc vs. Boc Compatibility with Benzyl (2S)-2,6-diaminohexanoate

Benzyl (2S)-2,6-diaminohexanoate, commonly referred to as H-Lys-OBzl , is a highly versatile building block in peptide chemistry. By masking the C-terminal carboxylic acid as a benzyl ester, it leaves both the α -amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl (2S)-2,6-diaminohexanoate, commonly referred to as H-Lys-OBzl , is a highly versatile building block in peptide chemistry. By masking the C-terminal carboxylic acid as a benzyl ester, it leaves both the α -amino and ϵ -amino groups available for selective protection, conjugation, or chain elongation.

For researchers and drug development professionals, the critical decision lies in selecting the appropriate N-protection strategy—Fmoc (Fluorenylmethyloxycarbonyl) or Boc (tert-Butyloxycarbonyl) —to pair with this molecule. This guide provides an objective, data-driven comparison of how Fmoc and Boc chemistries interact with the benzyl ester, exploring the causality behind their orthogonality, stability, and cleavage mechanics.

Mechanistic Compatibility & Orthogonality

The selection of a protecting group strategy hinges on the concept of orthogonality—the ability to remove one protecting group without affecting another. The benzyl ester (OBzl) is a robust protecting group that exhibits distinct behaviors under Fmoc and Boc deprotection conditions.

The Boc/Bzl Strategy: Graduated Acid Lability

The Boc/Bzl approach is the classical solid-phase peptide synthesis (SPPS) strategy. The Boc group is acid-labile, typically removed using 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM). The benzyl ester is highly stable to TFA, allowing for repetitive N-terminal deprotection cycles without premature C-terminal cleavage[1].

However, this system is not truly orthogonal; it relies on "graduated acid lability." While TFA removes Boc, removing the OBzl group requires a much stronger acid, specifically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[2]. The causality here is driven by the stability of the benzyl cation; weak acids cannot protonate and cleave the ester, but superacids can force the SN​1/SN​2 cleavage mechanism.

The Fmoc/Bzl Strategy: True Orthogonality

The Fmoc strategy offers a fundamentally different chemical logic. The Fmoc group is cleaved via a base-catalyzed β -elimination mechanism using 20% piperidine in dimethylformamide (DMF). The benzyl ester is completely inert to these mildly basic conditions, providing true orthogonality [3].

Because the N-terminus is managed with base, the final cleavage of the OBzl group can be achieved through catalytic hydrogenolysis ( H2​ , Pd/C) rather than relying on highly toxic HF. This makes the Fmoc/Bzl combination significantly safer and often higher-yielding for sensitive peptide sequences.

Comparative Performance Data

The following table summarizes the quantitative and operational differences when utilizing H-Lys-OBzl within Fmoc and Boc workflows.

ParameterFmoc/Bzl StrategyBoc/Bzl Strategy
N-Terminal Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMF (Base)50% TFA in DCM (Acid)
OBzl Stability per Cycle >99.9% (Highly stable to secondary amines)>99.5% (Stable, but slight risk over many cycles)
Final Cleavage Reagent Catalytic Hydrogenation ( H2​ , Pd/C)Anhydrous HF + Scavengers
Orthogonality Type True Orthogonality (Base vs. Reduction)Graduated Acid Lability
Typical Cleavage Yield 90 - 95%80 - 85% (Prone to HF-induced side reactions)
Toxicity Profile Low (Avoids HF)High (Requires specialized Teflon HF apparatus)

Workflow Visualization

The logical pathways for utilizing H-Lys-OBzl in both strategies demonstrate the divergence in deprotection and cleavage methodologies.

G cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/Bzl Strategy Start H-Lys-OBzl (Starting Material) Boc_Couple Couple Boc-AA-OH (DIC/HOBt) Start->Boc_Couple Fmoc_Couple Couple Fmoc-AA-OH (DIC/Oxyma) Start->Fmoc_Couple Boc_Deprotect Deprotect N-terminal (50% TFA in DCM) Boc_Couple->Boc_Deprotect OBzl Stable to TFA Boc_Cleave Final Cleavage of OBzl (Anhydrous HF) Boc_Deprotect->Boc_Cleave Elongation Complete Fmoc_Deprotect Deprotect N-terminal (20% Piperidine in DMF) Fmoc_Couple->Fmoc_Deprotect OBzl Stable to Base Fmoc_Cleave Final Cleavage of OBzl (H2, Pd/C or Strong Acid) Fmoc_Deprotect->Fmoc_Cleave Elongation Complete

Workflow comparison of Fmoc and Boc strategies utilizing H-Lys-OBzl.

Self-Validating Experimental Protocols

To demonstrate the causality of the chemical interactions, the following step-by-step methodologies outline how to execute and validate couplings and deprotections with H-Lys-OBzl.

Protocol A: Fmoc Coupling and Deprotection (Validating Base Stability)

Objective: Couple Fmoc-Ala-OH to H-Lys-OBzl and deprotect the Fmoc group without hydrolyzing the benzyl ester.

  • Preparation: Dissolve 1.0 mmol of H-Lys-OBzl·2HCl in 5 mL of anhydrous DMF. Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts.

  • Activation: In a separate vial, dissolve 1.2 mmol of Fmoc-Ala-OH, 1.2 mmol of N,N'-Diisopropylcarbodiimide (DIC), and 1.2 mmol of OxymaPure in 3 mL of DMF. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated amino acid to the H-Lys-OBzl solution. Stir at room temperature for 2 hours.

  • Fmoc Deprotection: Add 2 mL of piperidine to the reaction mixture (yielding approximately a 20% piperidine/DMF solution). Stir for 20 minutes.

  • Self-Validation (LC-MS): Analyze the crude mixture via LC-MS. The successful removal of the Fmoc group is confirmed by a mass shift of -222 Da. The presence of the intact [M+H]+ peak for H-Ala-Lys-OBzl confirms that the base-catalyzed β -elimination of the Fmoc group does not trigger ester hydrolysis.

Protocol B: Boc Coupling and Deprotection (Validating Acid Stability)

Objective: Couple Boc-Ala-OH to H-Lys-OBzl and deprotect the Boc group, proving the ester's resistance to TFA.

  • Preparation: Dissolve 1.0 mmol of H-Lys-OBzl·2HCl in 10 mL of DCM. Neutralize with 2.0 mmol of DIPEA.

  • Coupling: Add 1.2 mmol of Boc-Ala-OH, 1.2 mmol of EDC·HCl, and 1.2 mmol of HOBt. Stir for 2 hours at room temperature. Wash the organic layer with 5% NaHCO3​ and 1M HCl, then dry over MgSO4​ .

  • Boc Deprotection: Resuspend the isolated Boc-Ala-Lys-OBzl in 10 mL of a 50% TFA/DCM solution. Stir for 30 minutes at room temperature.

  • Self-Validation (LC-MS): Evaporate the TFA/DCM under a stream of nitrogen. LC-MS analysis will confirm the loss of the Boc group (-100 Da) with quantitative retention of the OBzl ester, proving that standard acidolytic deprotection is insufficient to cleave the benzyl moiety.

Protocol C: Final Cleavage of the Benzyl Ester

Depending on the chosen strategy, the final removal of the OBzl group requires distinct conditions.

  • Fmoc Route (Catalytic Hydrogenolysis): Dissolve the peptide-OBzl intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) at 10% w/w relative to the peptide. Stir vigorously under a hydrogen atmosphere (1 atm) for 4-6 hours. Filter through a Celite pad to remove the catalyst and evaporate to yield the free C-terminal carboxylic acid.

  • Boc Route (HF Cleavage): Place the peptide-OBzl in a specialized Teflon-lined HF cleavage apparatus. Add scavengers (e.g., p-cresol, p-thiocresol) to trap carbocations[2]. Condense anhydrous HF into the vessel at -5°C and stir for 45 minutes. Evaporate the HF under vacuum and precipitate the peptide with cold diethyl ether.

Strategic Conclusion

When utilizing Benzyl (2S)-2,6-diaminohexanoate (H-Lys-OBzl), the Fmoc/Bzl strategy is objectively superior for most modern research applications. It provides true orthogonality, allowing chemists to manipulate the N-terminus with mild bases while preserving the C-terminal ester. Most importantly, it circumvents the need for anhydrous HF during final cleavage, replacing a highly hazardous and specialized procedure with safe, efficient catalytic hydrogenation.

The Boc/Bzl strategy remains viable and is historically proven, but it should generally be reserved for specific sequences prone to severe aggregation under basic conditions, or when synthesizing peptide-thioesters where base-catalyzed side reactions must be strictly avoided.

References

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy - ResearchGate. URL:[Link]

Comparative

Orthogonal stability comparison: benzyl ester vs allyl ester on L-lysine

Title: Orthogonal Stability Comparison: Benzyl Ester (OBzl) vs. Allyl Ester (OAll) on L-Lysine Executive Summary In the synthesis of complex peptide architectures—such as dendrimers, cyclic peptides, and multiple antigen...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Stability Comparison: Benzyl Ester (OBzl) vs. Allyl Ester (OAll) on L-Lysine

Executive Summary

In the synthesis of complex peptide architectures—such as dendrimers, cyclic peptides, and multiple antigen peptides (MAPs)—L-Lysine frequently serves as a critical branching hub. To selectively extend the α -amino or ϵ -amino groups without premature C-terminal elongation, the α -carboxyl group of L-Lysine must be temporarily masked. The choice of C-terminal protection—typically Benzyl ester (OBzl) or Allyl ester (OAll)—dictates the entire synthetic strategy. This guide provides an objective, data-driven comparison of OBzl and OAll protecting groups on L-Lysine, detailing their mechanistic stability, orthogonal cleavage conditions, and self-validating experimental protocols.

Mechanistic Causality: The Science of Orthogonal Protection

The fundamental difference between OBzl and OAll lies in their cleavage mechanisms, which govern their orthogonality against standard Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS) chemistries.

  • Allyl Ester (OAll) - The Tsuji-Trost Pathway: The allyl ester is highly prized for its absolute orthogonality to both mild bases (piperidine) and strong acids (TFA, HF). Cleavage is strictly mediated by a Pd(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)). Mechanistically, Pd(0) coordinates to the allyl π -bond, followed by oxidative addition to cleave the C-O bond, generating a π -allyl palladium complex. A nucleophilic scavenger (such as phenylsilane or morpholine) is required to capture the allyl cation, regenerating the Pd(0) catalyst and liberating the free carboxylate ()[1].

  • Benzyl Ester (OBzl) - Reductive or Harsh Acidic Cleavage: The benzyl ester provides excellent stability against mild acids (TFA) and bases (piperidine), making it fully compatible with standard Fmoc SPPS. However, its cleavage requires either catalytic hydrogenolysis (H 2​ gas over Pd/C) or harsh acidic conditions (anhydrous HF or TFMSA). During hydrogenolysis, the benzyl group adsorbs onto the palladium surface, undergoing homolytic C-O bond cleavage. Alternatively, strong acids protonate the ester oxygen, driving an S N​ 1/S N​ 2 cleavage that generates a resonance-stabilized benzyl cation ()[2].

Quantitative Stability & Orthogonality Matrix

To design a successful synthesis, the protecting group must withstand iterative coupling and deprotection cycles. The table below summarizes the orthogonal stability of Fmoc-Lys(Boc)-OBzl and Fmoc-Lys(Boc)-OAll under standard SPPS conditions ()[3].

Reaction ConditionPurposeStability of L-Lysine OBzlStability of L-Lysine OAll
20% Piperidine / DMF Fmoc RemovalStable (>99% intact)Stable (>99% intact)
95% TFA / Scavengers Boc/tBu RemovalStable (>95% intact)Stable (>99% intact)
Pd(PPh3)4 / PhSiH3 OAll CleavageStable (>99% intact)Cleaved (< 5 min)
H2, Pd/C (1 atm) HydrogenolysisCleaved (~2-4 hours)Cleaved (Unintended reduction)
Anhydrous HF / 0°C Global DeprotectionCleaved (30-60 min)Stable (>95% intact)
2% Hydrazine / DMF ivDde RemovalStable (>99% intact)Susceptible (Requires allyl alcohol additive)

Data Interpretation: OAll is the superior choice for highly complex, multi-orthogonal syntheses (e.g., stapled peptides) because it can be selectively removed on-resin without affecting Boc or Fmoc groups. OBzl is preferred for solution-phase synthesis or when global deprotection with HF is already planned.

Visualizing Orthogonal Workflows

The following diagram illustrates the divergent orthogonal pathways for liberating the L-Lysine C-terminus.

OrthogonalCleavage cluster_OAll Allyl Ester (OAll) Pathway cluster_OBzl Benzyl Ester (OBzl) Pathway Start L-Lysine Branching Hub Fmoc-Lys(Boc)-OR OAll_Node Fmoc-Lys(Boc)-OAll Start->OAll_Node Esterification (Allyl alcohol) OBzl_Node Fmoc-Lys(Boc)-OBzl Start->OBzl_Node Esterification (Benzyl alcohol) Pd_Cat Pd(PPh3)4 / Phenylsilane (Mild, Highly Orthogonal) OAll_Node->Pd_Cat OAll_Product Fmoc-Lys(Boc)-OH (Free C-terminus) Pd_Cat->OAll_Product H2_Cat H2, Pd/C or Strong Acid (HF) (Harsh or Reductive) OBzl_Node->H2_Cat OBzl_Product Fmoc-Lys(Boc)-OH (Free C-terminus) H2_Cat->OBzl_Product

Orthogonal cleavage pathways for L-Lysine C-terminal deprotection.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that causality is understood and reaction completion is empirically verified.

Protocol A: Pd(0)-Catalyzed Cleavage of L-Lysine Allyl Ester (On-Resin) Causality: Phenylsilane acts as a nucleophilic scavenger. Without it, the π -allyl palladium intermediate would re-alkylate the peptide or catalyst, halting the reaction. Diethyldithiocarbamate is used post-cleavage to chelate and remove precipitated palladium black, preventing heavy metal contamination in downstream biological assays.

  • Resin Swelling: Swell the peptidyl-resin (containing the C-terminal OAll group) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: In a glass vial (avoid plastic to prevent catalyst adsorption), dissolve 0.1 equivalents of Pd(PPh 3​ ) 4​ and 24 equivalents of Phenylsilane (PhSiH 3​ ) in anhydrous DCM.

  • Cleavage Reaction: Add the solution to the resin. Agitate gently under an Argon atmosphere (to prevent catalyst oxidation) for 30 minutes at room temperature.

  • Washing & Chelation: Drain the reaction mixture. Wash the resin with DCM (3x). To remove trapped palladium, wash the resin with a 0.5% (w/v) solution of sodium diethyldithiocarbamate in DMF (3x 5 min). The resin should transition from dark brown back to its original color.

  • Validation System: Cleave a 1-2 mg micro-aliquot of the resin using 95% TFA / 2.5% TIS / 2.5% H 2​ O for 1 hour. Analyze the supernatant via LC-MS. The target mass should reflect the loss of both the allyl group and the Boc group. The absence of a +40 Da adduct confirms 100% OAll deprotection.

Protocol B: Catalytic Hydrogenolysis of L-Lysine Benzyl Ester (Solution-Phase) Causality: Pd/C provides a high surface area for H 2​ adsorption. Celite is mandatory during filtration because Pd/C is highly pyrophoric when dry and its nanoscale particles will bypass standard glass frits, contaminating the final product.

  • Substrate Preparation: Dissolve the OBzl-protected L-Lysine derivative in Methanol or Ethyl Acetate (approx. 0.1 M concentration). Ensure the solvent is thoroughly degassed to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Safety Note: Add the catalyst under a blanket of Argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon. Stir the suspension vigorously at room temperature for 2 to 4 hours.

  • Filtration: Prepare a pad of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad, washing with excess Methanol. Do not let the Pd/C dry out on the filter; keep it wet with solvent to prevent fires.

  • Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (OBzl) will have a higher R f​ value than the highly polar product (free carboxylic acid). Post-filtration, confirm the exact mass via ESI-MS (loss of +90 Da).

Conclusion & Application Scientist's Verdict

For modern, highly branched, or cyclized peptide synthesis, the Allyl ester (OAll) is objectively superior due to its absolute orthogonality to both Fmoc and Boc chemistries, allowing for selective on-resin C-terminal unmasking. The Benzyl ester (OBzl) remains a robust, cost-effective alternative for simpler solution-phase syntheses or when global deprotection via HF is already integrated into the workflow.

References

  • Yu, L. T., & Hartgerink, J. D. (2022). Selective covalent capture of collagen triple helices with a minimal protecting group strategy. Chemical Science, 13(9), 2789-2796. URL:[Link]

  • Lukszo, J., Patterson, D., Fernando, C., et al. (2016). Allyl ester protecting groups in solid phase peptide synthesis. Journal of Peptide Science, 22(10), 622-627. URL:[Link]

  • Wang, Y., & Becker, C. F. W. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4805-4816. URL:[Link]

Sources

Validation

Spectroscopic validation of Benzyl (2S)-2,6-diaminohexanoate synthesis products

Spectroscopic Validation of Benzyl (2S)-2,6-diaminohexanoate Synthesis: A Comparative Guide Benzyl (2S)-2,6-diaminohexanoate, universally referred to as L-lysine benzyl ester, is a critical C-terminal protected building...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Benzyl (2S)-2,6-diaminohexanoate Synthesis: A Comparative Guide

Benzyl (2S)-2,6-diaminohexanoate, universally referred to as L-lysine benzyl ester, is a critical C-terminal protected building block utilized in complex peptide synthesis (such as the production of the ACE inhibitor Lisinopril[1]) and the fabrication of poly-L-lysine dendrimers. Because lysine possesses two highly nucleophilic primary amines ( α and ϵ ), achieving selective esterification of the carboxylic acid without triggering intermolecular amidation, N-alkylation, or lactamization requires stringent synthetic control.

As an application scientist, selecting the correct synthetic route is only half the battle; proving the structural integrity of the resulting architecture is paramount. This guide evaluates the two predominant synthetic pathways—Direct Fischer-Speier Esterification and the Protection-Deprotection Route—comparing their operational causality, yield efficiencies, and the rigorous spectroscopic validation (NMR, MS, FT-IR) required to confirm product integrity.

Synthesis Pathways & Mechanistic Causality

The choice of synthesis dictates the final salt form of the product, which in turn impacts downstream solubility and enzymatic compatibility.

SynthesisWorkflow Start L-Lysine (Free Base / HCl) MethodA Method A: Direct Esterification (Fischer-Speier) Start->MethodA MethodB Method B: Protection-Deprotection Start->MethodB ReagentsA Benzyl Alcohol, p-TsOH Azeotropic Reflux (Dean-Stark) MethodA->ReagentsA ProductA L-Lysine Benzyl Ester Di-p-tosylate Salt ReagentsA->ProductA Validation Spectroscopic Validation (1H/13C NMR, LC-MS, FT-IR) ProductA->Validation Protect 1. Protection: (Boc)2O 2. Esterification: BnBr / Base MethodB->Protect Deprotect 3. Deprotection: HCl / Dioxane Protect->Deprotect ProductB L-Lysine Benzyl Ester Di-hydrochloride Salt Deprotect->ProductB ProductB->Validation

Divergent synthetic pathways for L-lysine benzyl ester and their spectroscopic validation.

Step-by-Step Experimental Methodologies

Method A: Direct Azeotropic Esterification (Di-p-tosylate Salt)

Causality: This method leverages the dual functionality of p-toluenesulfonic acid (p-TsOH). It acts as a potent Brønsted acid catalyst for the Fischer-Speier esterification and simultaneously protonates both the α and ϵ amino groups. This in situ salt formation completely suppresses nucleophilic attack by the amines, preventing polymerization. The use of a Dean-Stark trap with a non-hazardous azeotroping solvent (e.g., cyclohexane) continuously removes water, driving the thermodynamic equilibrium toward the ester[2].

Protocol:

  • Charge Reactor: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add L-lysine hydrochloride (10.0 g, 54.7 mmol), p-TsOH·H 2​ O (22.9 g, 120.4 mmol, 2.2 eq), and benzyl alcohol (25 mL, excess)[3].

  • Azeotropic Reflux: Add 150 mL of cyclohexane. Heat the vigorously stirred suspension to reflux (~81°C).

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is a self-validating system; the cessation of water droplet formation (typically 5–6 hours) indicates absolute reaction completion.

  • Precipitation: Cool the mixture to room temperature, then to 0°C in an ice bath. Add ethyl acetate (200 mL) dropwise to induce crystallization of the di-p-tosylate salt[2].

  • Isolation: Filter the white precipitate under a vacuum, wash extensively with cold diethyl ether to remove residual benzyl alcohol, and dry in vacuo (Yield: ~80-85%).

Method B: Protection-Deprotection (Di-hydrochloride Salt)

Causality: When orthogonal salt forms (like hydrochlorides) are required for downstream enzymatic coupling, the direct p-TsOH method is unsuitable. Instead, transient masking of the amines with tert-butyloxycarbonyl (Boc) groups prevents N-benzylation during the esterification step. Subsequent cleavage with anhydrous HCl generates the target di-hydrochloride salt without hydrolyzing the newly formed benzyl ester[1].

Protocol:

  • Protection: React L-lysine with (Boc) 2​ O (2.5 eq) in aqueous NaOH/Dioxane to yield Boc-Lys(Boc)-OH.

  • Esterification: Dissolve Boc-Lys(Boc)-OH (10.0 g, 28.9 mmol) in anhydrous DMF. Add K 2​ CO 3​ (4.8 g, 34.7 mmol) and benzyl bromide (4.1 mL, 34.7 mmol). Stir at 25°C for 12 hours.

  • Extraction: Partition between ethyl acetate and water. Wash the organic layer with brine, dry over MgSO 4​ , and concentrate to yield Boc-Lys(Boc)-OBn.

  • Deprotection: Dissolve the intermediate in 4M HCl in dioxane (50 mL). Stir at room temperature for 2 hours. Self-Validation Checkpoint: The evolution of CO 2​ and isobutylene gas serves as a visual confirmation of active deprotection.

  • Isolation: Evaporate the solvent and triturate with cold diethyl ether to afford L-lysine benzyl ester di-hydrochloride as a hygroscopic white powder (Yield: ~70-75% over 3 steps).

Spectroscopic Validation & Data Comparison

Rigorous spectroscopic analysis is required to confirm the esterification of the carboxylate and the integrity of the amino groups. The table below compares the expected analytical signatures for the products of Method A and Method B[3][4].

Analytical TechniqueTarget Structural FeatureMethod A Product (Di-p-tosylate)Method B Product (Di-hydrochloride)Diagnostic Significance
1 H NMR (400 MHz, DMSO- d6​ )Benzyl Ester (-CH 2​ -Ar)Singlet or ABq, δ 5.15 - 5.25 ppm (2H)Singlet, δ 5.18 - 5.28 ppm (2H)Confirms successful esterification. Absence indicates a failed reaction.
1 H NMR Aromatic ProtonsMultiplet, δ 7.30 - 7.45 (5H, Benzyl) + Doublets at δ 7.48 (4H), 7.11 (4H) (Tosylate)Multiplet, δ 7.35 - 7.45 (5H, Benzyl only)Differentiates the counter-ion species. Tosylate peaks validate salt stoichiometry.
1 H NMR α -CH and ϵ -CH 2​ α -CH: δ ~4.05 (t, 1H) ϵ -CH 2​ : δ ~2.75 (m, 2H) α -CH: δ ~4.10 (t, 1H) ϵ -CH 2​ : δ ~2.80 (m, 2H)Downfield shift of α -CH compared to free lysine confirms proximity to the ester carbonyl.
13 C NMR (100 MHz, DMSO- d6​ )Carbonyl (C=O) δ ~169.5 ppm δ ~169.8 ppmShift from ~175 ppm (carboxylic acid) to ~169 ppm confirms ester linkage.
FT-IR (ATR)Ester C=O StretchSharp peak at ~1745 cm −1 Sharp peak at ~1748 cm −1 Primary vibrational marker for the benzyl ester[3].
FT-IR (ATR)Amine N-H StretchBroad band ~3000-2800 cm −1 Broad band ~3300-2800 cm −1 Confirms amines are protonated (ammonium salts) and not participating in amide bonds.
LC-MS (ESI+)Molecular Ion [M+H] + m/z 237.16 (Free base mass)m/z 237.16 (Free base mass)Confirms the exact mass of the un-ionized Benzyl (2S)-2,6-diaminohexanoate.
Causality in Spectroscopic Interpretation

When analyzing the 1 H NMR spectra, the integration ratio is your most critical self-validating metric. For Method A, the ratio of the benzyl -CH 2​

  • protons ( δ ~5.2 ppm, 2H) to the tosylate methyl protons ( δ ~2.29 ppm, 6H) must be exactly 1:3 . Any deviation indicates incomplete salt formation or co-precipitation of mono-tosylate impurities. Furthermore, for Method B, the complete disappearance of the Boc methyl protons ( δ ~1.4 ppm, 18H) in the final spectrum is the definitive marker that the deprotection step was absolute, preventing downstream peptide coupling failures.

Conclusion

The selection between Direct Esterification and Protection-Deprotection hinges entirely on the required counter-ion for downstream applications. Method A provides a highly crystalline, stable di-p-tosylate salt in a single step, making it the industrially preferred route for bulk synthesis. Method B, while longer, provides the di-hydrochloride salt, which is essential when tosylate ions interfere with specific biological assays or sensitive catalytic hydrogenolysis steps later in the synthetic pipeline. In both cases, high-resolution NMR and FT-IR serve as non-negotiable checkpoints to validate both the ester linkage and the preservation of the diamine architecture.

References

  • Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcin[4]arenes Derivatives - SciELO -[Link]

  • PROCESS FOR THE PRODUCTION OF LISINOPRIL - European Patent Office -[Link]

  • New L-lysine derived high molecular-shape selective organic phase with ordered functional groups for reversed-phase liquid chromatography - RSC -[Link]

  • General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts - ResearchGate -[Link]

Sources

Comparative

Reverse-phase HPLC retention time comparison of L-lysine ester derivatives

Reverse-Phase HPLC Retention Time Comparison of L-Lysine Ester Derivatives: A Mechanistic Guide Executive Summary L-lysine is an essential, highly polar amino acid containing both an α -amino and an ϵ -amino group. In pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Reverse-Phase HPLC Retention Time Comparison of L-Lysine Ester Derivatives: A Mechanistic Guide

Executive Summary

L-lysine is an essential, highly polar amino acid containing both an α -amino and an ϵ -amino group. In peptide synthesis and prodrug formulation, the C-terminal carboxyl group is frequently protected or modified via esterification, yielding derivatives such as L-lysine methyl ester (OMe), ethyl ester (OEt), and benzyl ester (OBzl). These structural modifications fundamentally alter the molecule's physicochemical properties and chromatographic behavior. This guide provides an objective comparison of the reverse-phase high-performance liquid chromatography (RP-HPLC) retention times of these derivatives, elucidating the mechanistic causality behind their separation and detailing a self-validating analytical protocol.

Mechanistic Foundations of Ester Retention

In RP-HPLC, retention is primarily governed by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18 alkyl chains). Free L-lysine is highly hydrophilic and elutes near the void volume ( t0​ ) under standard reversed-phase conditions unless specialized techniques like ion-pairing or Hydrophilic Interaction Liquid Chromatography (HILIC) are employed[1].

Esterification of the carboxylate group (-COOH to -COOR) eliminates the negative charge at physiological and acidic pH, simultaneously appending a hydrophobic moiety. The causality of retention time ( tR​ ) follows the predictable increase in the lipophilicity (LogP) of the appended ester group:

  • Methyl Ester (-CH 3​ ): Adds minimal hydrophobicity. It exhibits the shortest retention time among the esters but is sufficiently retained compared to free lysine.

  • Ethyl Ester (-CH 2​ CH 3​ ): The addition of a single methylene carbon increases the van der Waals interactions with the C18 stationary phase, leading to a moderate increase in tR​ [2].

  • Benzyl Ester (-CH 2​ C 6​ H 5​ ): The bulky, aromatic phenyl ring drastically increases the molecule's hydrophobicity and allows for potential π−π interactions with end-capped silanol groups or specialized phenyl-hexyl columns, resulting in the longest retention time[3].

Furthermore, because L-lysine derivatives possess two basic amino groups (pKa ~8.9 and ~10.5), they remain fully protonated and positively charged in the acidic mobile phases (pH 2-3) typically used in RP-HPLC. To mitigate secondary interactions with residual silanols on the silica matrix—which cause severe peak tailing—an ion-pairing agent such as Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) is strictly required[2]. These agents form neutral hydrophobic ion pairs with the protonated amines, enhancing retention and sharpening peak shape[1].

HPLC_Retention cluster_0 Analyte Hydrophobicity (LogP) cluster_1 C18 Column Retention Time (tR) N1 L-Lysine (Highly Polar) N2 Lysine Methyl Ester (-CH3) N1->N2 Increasing Lipophilicity I1 Elutes in Void Volume (No Partitioning) N1->I1 N3 Lysine Ethyl Ester (-CH2CH3) N2->N3 Increasing Lipophilicity I2 Short Retention (Weak Partitioning) N2->I2 N4 Lysine Benzyl Ester (-CH2C6H5) N3->N4 Increasing Lipophilicity I3 Medium Retention (Moderate Partitioning) N3->I3 I4 Long Retention (Strong Partitioning) N4->I4

Mechanistic relationship between L-lysine esterification, hydrophobicity, and RP-HPLC retention.

Comparative Retention Data

The following table synthesizes the relative chromatographic behavior of L-lysine and its ester derivatives on a standard C18 column using a water/acetonitrile gradient with 0.1% TFA.

CompoundEster MoietyRelative HydrophobicityExpected Retention Time ( tR​ ) OrderChromatographic Behavior & Challenges
L-Lysine None (-OH)Very Low1 (Fastest, near t0​ )Requires HILIC or strong ion-pairing (e.g., HFBA) for adequate retention[2].
L-Lysine Methyl Ester -CH 3​ Low2Elutes early in the gradient. Susceptible to hydrolysis at high pH.
L-Lysine Ethyl Ester -CH 2​ CH 3​ Moderate3Baseline resolution from methyl ester is easily achieved. Stable under standard conditions[4].
L-Lysine Benzyl Ester -CH 2​ C 6​ H 5​ High4 (Slowest)Strong retention requires higher organic modifier concentration (>40% ACN) to elute[5].

Self-Validating Experimental Protocol: RP-HPLC Separation of Lysine Esters

To objectively compare these derivatives, a unified gradient method is required. A purely isocratic method that retains the methyl ester would cause the benzyl ester to broaden excessively or permanently bind to the column. Conversely, an isocratic method strong enough to elute the benzyl ester would cause the methyl ester to elute in the void volume. Therefore, a gradient elution strategy is the causal choice for this separation.

1. Reagents and Materials

  • Stationary Phase: C18 Reversed-Phase Column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm). The fully end-capped nature of this column minimizes peak tailing for basic amines[4].

  • Mobile Phase A: 100% Milli-Q Water + 0.1% (v/v) Trifluoroacetic acid (TFA).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

  • Analytes: 1 mg/mL standards of L-Lysine, L-Lysine methyl ester dihydrochloride, L-Lysine ethyl ester dihydrochloride, and L-Lysine benzyl ester di-p-toluenesulfonate, dissolved in Mobile Phase A.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Thermostating ensures reproducible partitioning kinetics).

  • Detection: UV at 210 nm (Amide/ester carbonyl absorption) and 254 nm (Specific for the benzyl ester aromatic ring).

  • Injection Volume: 10 µL.

3. Gradient Elution Program

  • 0.0 - 2.0 min: 2% B (Isocratic hold to establish baseline and elute free L-lysine near the void).

  • 2.0 - 15.0 min: 2% to 60% B (Linear ramp to sequentially elute the methyl, ethyl, and benzyl esters based on their increasing LogP).

  • 15.0 - 18.0 min: 60% to 95% B (Column wash to remove highly retained impurities).

  • 18.0 - 25.0 min: 2% B (Re-equilibration for the next injection).

4. System Suitability and Self-Validation Criteria A protocol is only as reliable as its internal validation mechanisms. Before analyzing unknown mixtures, the system must pass the following checks:

  • Void Volume Marker: Inject a non-retained marker (e.g., uracil). t0​ should be approximately 1.5 - 2.0 minutes. Free L-lysine must elute at or slightly after t0​ .

  • Resolution ( Rs​ ): The critical pair in this mixture is the methyl ester and ethyl ester. The system is validated if Rs​>1.5 between these two peaks.

  • Tailing Factor ( Tf​ ): Because lysine derivatives have two free amino groups, they are highly prone to secondary interactions with silanols. The Tf​ for the ethyl ester peak must be ≤1.5 . If Tf​>1.5 , the TFA concentration in the mobile phase may be compromised, or the column's end-capping is degraded.

  • Orthogonal Detection: The benzyl ester peak must show a strong response at both 210 nm and 254 nm, whereas the methyl and ethyl esters will only show a response at 210 nm. This spectral difference self-validates the peak assignment of the benzyl derivative.

References[2],[4],[6] Qin, X., Xie, W., Su, Q., Du, W., & Gross, R. A. (2011). Protease-Catalyzed Oligomerization of l-Lysine Ethyl Ester in Aqueous Solution. ACS Catalysis, 1(9), 1022-1034. URL: https://pubs.acs.org/doi/10.1021/cs200198b[1] Meek, J. L. (1980). Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition. Proceedings of the National Academy of Sciences, 77(3), 1632-1636. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC348545/[3],[5] Bolchi, C., Bavo, F., & Pallavicini, M. (2019). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi / Tetrahedron: Asymmetry. URL: https://air.unimi.it/handle/2434/621110

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Safety & Regulatory Compliance

Safety

Benzyl (2S)-2,6-diaminohexanoate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Benzyl (2S)-2,6-diaminohexanoate As a Senior Application Scientist, I have designed this operational protocol to provide drug development professionals and laborator...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Benzyl (2S)-2,6-diaminohexanoate

As a Senior Application Scientist, I have designed this operational protocol to provide drug development professionals and laboratory personnel with an authoritative, self-validating framework for the handling and disposal of Benzyl (2S)-2,6-diaminohexanoate (commonly referred to as L-Lysine benzyl ester). This guide bridges the gap between basic Safety Data Sheet (SDS) compliance and real-world laboratory execution, ensuring scientific integrity, personnel safety, and environmental stewardship.

Chemical Profile & Hazard Causality

Understanding the physicochemical nature of Benzyl (2S)-2,6-diaminohexanoate is the first step in designing a robust safety protocol. While not classified as highly hazardous under standard OSHA Hazard Communication Standards[1], its physical form and chemical reactivity dictate specific logistical controls.

Table 1: Physicochemical and Hazard Profile of Benzyl (2S)-2,6-diaminohexanoate

ParameterSpecification / DataOperational Implication (Causality)
Chemical Role C-terminal protected amino acidUsed as a critical building block in peptide synthesis[2].
Physical State Solid (White to off-white powder)Prone to aerosolization; requires strict dust suppression[1].
Solubility Soluble in DMF, DCM; slightly in H₂ODictates liquid waste segregation (halogenated vs. non-halogenated).
Primary Hazard Mechanical Irritant (Eyes/Skin/Respiratory)Mandates localized exhaust ventilation (LEV) and standard PPE[1].
Environmental Do not empty into drainsUnreacted amines can disrupt local aquatic ecosystems[1].

Operational Handling & Experimental Workflow

Expertise & Experience: Benzyl (2S)-2,6-diaminohexanoate is primarily utilized to protect the C-terminus of lysine during complex peptide synthesis. This protection prevents unwanted polymerization while leaving the alpha- and epsilon-amino groups available for selective coupling[2].

Protocol 1: Reagent Preparation and Coupling

  • Gravimetric Dispensing:

    • Action: Weigh the required mass of the solid reagent strictly inside a calibrated fume hood.

    • Causality: The compound exists as a fine powder. Ambient air currents can aerosolize particles, leading to respiratory micro-abrasions and inaccurate stoichiometric calculations[1].

    • Validation Checkpoint: Verify the analytical balance reading stabilizes within 3 seconds. Continuous fluctuation indicates excessive air turbulence, risking particulate dispersion.

  • Solvation Phase:

    • Action: Dissolve the solid in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)) to achieve a 0.1M - 0.5M concentration.

    • Causality: Complete solvation ensures homogeneous reaction kinetics during the subsequent addition of coupling reagents (e.g., HATU, DIPEA), preventing reaction stalling.

    • Validation Checkpoint: Visually inspect the solution against a light source. The absolute absence of suspended particulates confirms complete dissolution.

PeptideSynthesisWorkflow Start Benzyl (2S)-2,6-diaminohexanoate (Solid Reagent) Solvent Dissolution Phase (Add DMF/DCM) Start->Solvent Fume Hood Handling Coupling Peptide Coupling (Add Amino Acid + HATU/DIPEA) Solvent->Coupling Complete Solvation Workup Aqueous Work-up (Phase Separation) Coupling->Workup Quench Reaction OrgPhase Organic Phase (Target Peptide) Workup->OrgPhase Extract & Retain AqPhase Aqueous Phase (Salts & Byproducts) Workup->AqPhase Route to Waste

Workflow for utilizing Benzyl (2S)-2,6-diaminohexanoate in peptide synthesis.

Waste Segregation & Proper Disposal Procedures

Trustworthiness: A self-validating disposal system relies on strict segregation at the source. Mixing incompatible waste streams not only violates Resource Conservation and Recovery Act (RCRA) principles but also exponentially increases disposal costs and safety risks.

Protocol 2: Step-by-Step Disposal Plan

  • Solid Waste Management (Spills and Expired Stock):

    • Action: Sweep up solid material using a dedicated anti-static brush and dustpan. Never use compressed air or dry sweeping.

    • Causality: Compressed air exacerbates dust formation, transforming a localized spill into a room-wide inhalation hazard[1].

    • Validation Checkpoint: After sweeping, mist the affected area lightly with water and wipe with a damp paper towel. If the towel shows no white residue, the mechanical clearance is validated.

    • Routing: Place all collected solids and contaminated paper towels into a high-density polyethylene (HDPE) solid waste container. Label as "Non-Hazardous Chemical Waste - Benzyl (2S)-2,6-diaminohexanoate."

  • Liquid Waste Segregation (Post-Reaction Effluent):

    • Action: Route reaction filtrates and wash solvents into designated liquid waste carboys based strictly on solvent composition.

    • Causality: Benzyl (2S)-2,6-diaminohexanoate solutions in DCM must go to Halogenated Waste . Solutions in DMF or Ethyl Acetate must go to Non-Halogenated Waste . Mixing these streams can lead to exothermic reactions and violates incineration facility acceptance criteria[3].

    • Validation Checkpoint: Check the pH of the aqueous wash waste. If pH < 2 or > 12, neutralize to pH 6-8 before transferring to the aqueous waste carboy to prevent carboy degradation.

  • Final Disposition:

    • Action: Transfer sealed, labeled containers to a licensed professional waste disposal service[1].

    • Causality: Despite being federally non-hazardous, laboratory best practices and local Publicly Owned Treatment Works (POTW) regulations strictly prohibit flushing synthetic organic intermediates down the drain due to potential aquatic toxicity and microbial disruption in water treatment facilities[1].

DisposalRouting Waste Chemical Waste Generation (Solid or Liquid) State Assess Physical State Waste->State Solid Solid Residue/Spills (Dust Suppressed) State->Solid Liquid Liquid Effluent (Post-Reaction) State->Liquid SolidBin HDPE Solid Waste Bin (Non-Hazardous/Regulated) Solid->SolidBin LiquidSeg Solvent Segregation Liquid->LiquidSeg Incineration Licensed RCRA Incineration Facility SolidBin->Incineration Halogenated Halogenated Carboy (e.g., DCM) LiquidSeg->Halogenated NonHalogenated Non-Halogenated Carboy (e.g., DMF, EtOAc) LiquidSeg->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Decision tree for the segregation and disposal of Benzyl (2S)-2,6-diaminohexanoate waste.

Emergency Spill Response Protocols

  • Immediate Action (Minor Spill < 50g): Don standard PPE (nitrile gloves, safety goggles, lab coat). Mist the spill with a 5% aqueous ethanol solution to suppress dust. Shovel into a compatible disposal container. Wash the area with soap and water[1].

  • Immediate Action (Major Spill > 50g): Evacuate the immediate area. Personnel responding must wear a NIOSH-approved particulate respirator (N95 or P100)[1]. Contain the spill using inert absorbent material (e.g., vermiculite) to prevent ingress into floor drains.

References[2] "L-lysine benzyl ester di-4-toluenesulfonate salt." Chem-Impex International, 1]">https://www.chemimpex.com[1] "SAFETY DATA SHEET: Nepsilon-Benzyloxycarbonyl-L-lysine benzyl ester hydrochloride." Fisher Scientific, 3]">https://www.fishersci.com[3] Bolchi, C., Bavo, F., Pallavicini, M. "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents." Università degli Studi di Milano (AIR Unimi), https://air.unimi.it/

Sources

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